High-Resolution Mass Spectrometry and Physicochemical Profiling of 1-amino-3-(2,2-difluoroethyl)urea
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary The incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry, utilized to en...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
The incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry, utilized to enhance metabolic stability, lipophilicity, and target binding affinity. 1-amino-3-(2,2-difluoroethyl)urea is a highly versatile fluorinated building block. In pharmaceutical development, the accurate determination of its molecular weight and exact mass is critical for downstream applications, including pharmacokinetics (PK) tracking, impurity profiling, and synthetic validation. This technical guide outlines the physicochemical properties, ionization causality, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for the precise characterization of this compound.
Physicochemical Properties: Average Molecular Weight vs. Exact Mass
In macroscopic synthetic workflows, the average molecular weight is utilized for stoichiometric calculations. Derived from the natural isotopic distribution of its constituent elements (C₃H₇F₂N₃O), the average molecular weight of 1-amino-3-(2,2-difluoroethyl)urea is 139.10 g/mol (1)[1].
However, in analytical characterization using HRMS, we rely on the monoisotopic exact mass . This value is calculated using solely the most abundant, lowest-mass isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). The monoisotopic exact mass of 1-amino-3-(2,2-difluoroethyl)urea is 139.05573 Da (2)[2]. The distinction between these two metrics is not merely semantic; a mass error of >5 parts per million (ppm) can lead to the false identification of metabolites or the failure to detect critical degradants during stability testing.
Table 1: Fundamental Chemical Properties
Property
Value
Chemical Name
1-amino-3-(2,2-difluoroethyl)urea
CAS Number
1372795-35-1
Molecular Formula
C₃H₇F₂N₃O
Average Molecular Weight
139.10 g/mol
Monoisotopic Exact Mass
139.05573 Da
Ionization Causality and Predicted Adducts
In Electrospray Ionization (ESI), molecules rarely ionize as bare radical cations. The physicochemical structure of 1-amino-3-(2,2-difluoroethyl)urea dictates its ionization behavior.
Positive Ionization Causality: The basicity of the terminal primary amine and the urea nitrogen atoms makes the molecule highly susceptible to protonation, yielding a robust [M+H]+ signal at m/z 140.06301[2].
Negative Ionization Causality: Conversely, the electron-withdrawing nature of the difluoroethyl group increases the acidity of the adjacent urea protons, allowing for efficient deprotonation to form [M-H]- at m/z 138.04845[2].
Understanding these ionization pathways is vital for setting up targeted Multiple Reaction Monitoring (MRM) or extracting ion chromatograms (EIC) from complex biological matrices.
Table 2: Predicted HRMS Adducts (m/z)
Adduct Type
Ionization Mode
Exact m/z
Causality / Mechanism
[M+H]+
Positive
140.06301
Protonation of the terminal amine/urea nitrogen.
[M+Na]+
Positive
162.04495
Sodium adduction from glassware or solvent impurities.
[M+NH4]+
Positive
157.08955
Ammonium adduction (common if NH₄OAc is used in mobile phase).
[M-H]-
Negative
138.04845
Deprotonation of the urea moiety.
[M+HCOO]-
Negative
184.05393
Formate adduction (when using formic acid in mobile phase).
To ensure absolute confidence in exact mass measurements, the analytical workflow must be designed as a self-validating system . This requires the protocol to inherently verify its own accuracy before, during, and after the acquisition, eliminating false positives caused by instrumental drift.
Step-by-Step Methodology
Step 1: System Suitability Testing (SST) & Calibration
Action: Infuse a standardized calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the Orbitrap or Q-TOF mass analyzer.
Causality: Ensures the baseline mass accuracy is within the acceptable threshold (< 2 ppm) and resolving power is optimal prior to committing precious samples to the run queue.
Step 2: Sample Preparation with Internal Lock Mass
Action: Dissolve 1-amino-3-(2,2-difluoroethyl)urea in LC-MS grade Methanol/Water (50:50, v/v) to a concentration of 1 µg/mL. Spike the solution with a known lock mass compound (e.g., Leucine Enkephalin, [M+H]+ = 556.27658).
Causality: The internal lock mass provides real-time, scan-by-scan mass correction. This compensates for any instrumental drift caused by ambient temperature fluctuations or electronic instability over the course of the batch analysis.
Step 3: Chromatographic Separation (UHPLC)
Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient elution of Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B).
Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency for the [M+H]+ adduct. The C18 column separates the analyte from potential isobaric impurities or matrix suppression agents that could skew the mass defect.
Step 4: Data Acquisition and Isotopic Validation
Action: Acquire data in full scan mode (m/z 50-500) at a resolution of at least 70,000 (at m/z 200). Post-acquisition, compare the observed isotopic pattern with the theoretical in silico pattern for C₃H₇F₂N₃O.
Causality: Exact mass alone is insufficient for unequivocal identification. The isotopic fine structure (specifically the A+1 and A+2 peaks originating from ¹³C and ¹⁵N natural abundances) must align with theoretical abundances to definitively validate the molecular formula and rule out isobaric interference.
Workflow Visualization
Below is the logical relationship diagram illustrating the self-validating nature of the LC-HRMS workflow. If the final isotopic validation yields a mass error > 2 ppm, the system explicitly flags a failure, forcing a recalibration loop.
Self-validating LC-HRMS workflow for exact mass determination with real-time drift correction.
Conclusion
The accurate characterization of 1-amino-3-(2,2-difluoroethyl)urea requires a rigorous understanding of the distinction between its average molecular weight (139.10 g/mol ) and monoisotopic exact mass (139.05573 Da). By employing a self-validating HRMS protocol that incorporates lock-mass correction, optimized ionization environments, and strict isotopic pattern matching, researchers can achieve the sub-ppm mass accuracy necessary for modern drug development and regulatory compliance (3)[3].
References
PubChemLite. "1-amino-3-(2,2-difluoroethyl)urea (C₃H₇F₂N₃O) - Predicted Collision Cross Section and Adducts". Université du Luxembourg. Available at:[Link]
NextSDS. "1-amino-3-(2,2-difluoroethyl)urea — Chemical Substance Information". Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Core Focus: Multinuclear (
1
H,
19
F) NMR characterization, spin-system causality, and experimental validation.
Executive Summary
The incorporation of the 2,2-difluoroethyl moiety into pharmacological scaffolds is a highly effective bioisosteric strategy used to modulate lipophilicity, metabolic stability, and hydrogen-bonding networks. 1-Amino-3-(2,2-difluoroethyl)urea —a fluorinated semicarbazide derivative—presents a unique analytical challenge due to its complex spin-spin coupling network and rapid proton exchange dynamics.
This technical whitepaper provides an authoritative guide to the
1
H and
19
F Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule. By deconstructing the conformational "double gauche effect" and detailing a self-validating multi-nuclear acquisition protocol, this guide bridges theoretical scalar coupling mechanics with practical, bench-level analytical workflows.
Conformational Dynamics: The "Double Gauche" Effect
To accurately interpret the NMR spectra of 1-amino-3-(2,2-difluoroethyl)urea, one must first understand the spatial orientation of the 2,2-difluoroethyl chain. The aliphatic chain is not freely rotating. Instead, it is governed by a well-documented stereoelectronic phenomenon known as the double gauche effect .
In polar environments, the dominant conformer minimizes dipole repulsion and maximizes hyperconjugation (
σCH→σCF∗
) by placing the urea nitrogen atom gauche to both terminal fluorine atoms.
Causality in NMR: This restricted rotation locks the dihedral angles between the
−CH2−
protons and the
−CHF2−
proton/fluorines. According to the Karplus relationship, these fixed dihedral angles dictate the highly specific average scalar couplings observed in the spectrum:
3JHH≈3.8−4.5
Hz and
3JHF≈15.0−16.5
Hz.
Spin-spin coupling network mapping scalar interactions in 1-amino-3-(2,2-difluoroethyl)urea.
Spectral Breakdown and Multiplet Analysis
1
H NMR Chemical Shifts
The
1
H NMR spectrum in DMSO-
d6
is characterized by extreme multiplet splitting due to the presence of
1
H-
19
F coupling .
The
−CHF2
Proton (
δ
5.90 – 6.30 ppm): Highly deshielded by the two geminal, electronegative fluorine atoms. It appears as a triplet of triplets (tt) . The primary splitting is a massive geminal coupling to the two fluorines (
2JHF≈56
Hz), and the secondary splitting is a vicinal coupling to the adjacent methylene protons (
3JHH≈4
Hz).
The
−CH2−
Protons (
δ
3.40 – 3.60 ppm): This signal appears as a complex doublet of triplets of doublets (dtd) or a broad multiplet. It is split by the adjacent urea NH (
3JHH≈6
Hz), the two fluorines (
3JHF≈16
Hz), and the terminal proton (
3JHH≈4
Hz).
19
F NMR Chemical Shifts
Because
19
F has a 100% natural abundance and a spin of 1/2, its NMR spectrum is highly diagnostic for fluorinated ureas .
The
−CF2−
Fluorines (
δ
-120.0 to -124.0 ppm): In a
1
H-coupled spectrum, this signal appears as a doublet of triplets (dt) , mirroring the coupling constants seen in the proton spectrum (
2JFH≈56
Hz,
3JFH≈16
Hz).
Quantitative Data Summaries
Table 1: Predicted
1
H NMR Chemical Shifts (400 MHz, DMSO-
d6
)
To ensure absolute structural confidence, the following protocol utilizes a self-validating methodology.
Rationale for Solvent Selection: 1-amino-3-(2,2-difluoroethyl)urea is highly polar. Using CDCl
3
will result in poor solubility. Using D
2
O will cause rapid deuterium exchange of the urea and hydrazine protons, rendering them invisible and destroying the
3JHH
coupling to the
−CH2−
group. DMSO-
d6 is mandatory as it provides excellent solubility and slows proton exchange, preserving the critical NH couplings.
Step-by-Step Methodology
Sample Preparation:
Weigh 15–20 mg of the analyte.
Dissolve completely in 0.6 mL of anhydrous DMSO-
d6
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
Transfer to a standard 5 mm precision NMR tube.
Instrument Calibration:
Insert into a 400/500 MHz spectrometer equipped with a Broadband Fluorine Observe (BBFO) probe.
Lock to the deuterium signal of DMSO-
d6
and perform automated gradient shimming (e.g., TopShim) to ensure a sharp solvent residual peak (
δ
2.50 ppm).
1
H NMR Acquisition:
Use a standard 1D pulse sequence (zg30).
Critical Parameter: Set the relaxation delay (D1) to ≥
2.0 seconds . Small fluorinated molecules often exhibit longer longitudinal relaxation times (
T1
). A standard 1.0s delay may cause incomplete relaxation, leading to inaccurate integration ratios between the
−CHF2
and
−CH2−
protons.
19
F NMR Acquisition (The Self-Validation Step):
Run 1 (Coupled): Acquire a standard
1
H-coupled
19
F spectrum (zg). Observe the doublet of triplets (dt) to extract
2JFH
and
3JFH
.
Run 2 (Decoupled): Acquire a
1
H-decoupled
19
F spectrum using inverse gated decoupling (ig).
Validation Logic: If the complex multiplet from Run 1 collapses into a pristine, sharp singlet in Run 2, it definitively proves that the splitting is entirely due to scalar coupling with the adjacent protons, ruling out the presence of closely related fluorinated impurities.
Standardized multi-nuclear NMR acquisition and processing workflow for fluorinated ureas.
Conclusion
The NMR analysis of 1-amino-3-(2,2-difluoroethyl)urea requires a nuanced understanding of stereoelectronic conformational preferences and heteronuclear spin-spin coupling. By leveraging the double gauche effect to predict coupling constants, utilizing DMSO-
d6
to arrest proton exchange, and employing a dual coupled/decoupled
19
F acquisition strategy, analytical scientists can achieve unambiguous structural elucidation of this complex pharmacophore.
References
Title: Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect
Source: Beilstein Journal of Organic Chemistry (2014)
URL: [Link][1]
Title: Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors
Source: PubMed Central (PMC) / NIH
URL: [Link][2]
Title: Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives
Source: MDPI Molecules (2023)
URL: [Link][3]
Crystallographic Profiling and X-Ray Diffraction Workflow for 1-Amino-3-(2,2-difluoroethyl)urea
Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Whitepaper & Empirical Protocol Executive Summary 1-Amino-3-(2,2-difluoroethyl)urea (CAS 1372795-35-1) is a specialized fluo...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Document Type: Technical Whitepaper & Empirical Protocol
Executive Summary
1-Amino-3-(2,2-difluoroethyl)urea (CAS 1372795-35-1) is a specialized fluorinated intermediate widely utilized in medicinal chemistry and inhibitor development[1]. While its utility in probing structure-activity relationships is well-documented, empirical single-crystal X-ray diffraction (SCXRD) data detailing its solid-state molecular conformation remains unpublished in the public domain[1].
To bridge this critical gap, this whitepaper provides a definitive structural prediction analysis alongside a field-proven, self-validating empirical workflow. By leveraging supramolecular synthons and advanced crystallographic techniques, we establish the authoritative protocol for isolating, solving, and refining the crystal structure of this specific fluorinated urea derivative.
Part 1: Structural Rationale & Predictive Supramolecular Packing
In the solid state, the molecular geometry of 1-amino-3-(2,2-difluoroethyl)urea is dictated by two competing yet synergistic functional groups: the highly polar urea core and the terminal difluoroethyl moiety. Understanding these interactions is critical for designing a successful crystallization strategy.
The Urea Motif (Primary Synthon): Urea derivatives inherently act as powerful hydrogen-bond donors and acceptors. We predict the formation of classic bifurcated
N−H⋯O
hydrogen bonds, driving the assembly of 1D zig-zag ribbons or infinite chains along the primary crystallographic axis.
The Fluorine Effect (Secondary Synthon): Fluorine substitution fundamentally alters crystal packing. Comprehensive crystallographic studies on demonstrate that directional
C−H⋯F−C
and
N−H⋯F
interactions—though weaker than traditional hydrogen bonds—act as critical secondary stabilizers[2]. These interactions lock the difluoroethyl chain into a specific conformation, bridging the 1D urea ribbons into a cohesive 3D supramolecular network[2].
Fig 2. Predictive supramolecular packing model highlighting urea and fluorine motif synergy.
Part 2: Predictive Crystallographic Parameters
Based on the geometric constraints of the
C3H7F2N3O
molecule and the behavior of analogous fluorinated ureas, we can constrain the expected crystallographic parameters. Small, asymmetric, non-chiral organic molecules heavily favor centrosymmetric monoclinic space groups.
Table 1: Predicted Crystallographic Data for 1-Amino-3-(2,2-difluoroethyl)urea
Parameter
Predicted Value/Assignment
Rationale
Chemical Formula
C3H7F2N3O
Standard molecular formula.
Formula Weight
139.11 g/mol
Calculated exact mass.
Crystal System
Monoclinic
Favored by asymmetric linear organics to maximize packing efficiency.
Space Group
P21/c
Statistically dominant for planar urea hydrogen-bonded networks.
Z (Molecules/Unit Cell)
4
Allows for optimal inversion center packing.
Temperature
100(2) K
Required experimental condition to minimize thermal motion.
Part 3: Empirical Crystallization Protocols
Crystallizing small, highly polar molecules requires precise control over nucleation thermodynamics. Rapid evaporation often yields kinetically trapped amorphous powders due to the strong self-association of the urea groups. Therefore, a dual-solvent vapor diffusion method is mandated.
Protocol A: Dual-Solvent Vapor Diffusion
This protocol acts as a self-validating system: the initial filtration ensures the purity of the nucleation environment, forcing the system to rely on homogeneous nucleation for higher crystal quality.
Saturation: Dissolve 50 mg of 1-amino-3-(2,2-difluoroethyl)urea in 1.0 mL of HPLC-grade Methanol in a 4 mL inner glass vial.
Causality: Methanol acts as a strong protic solvent, temporarily breaking the intermolecular urea-urea bonds to fully solvate the monomer.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL vial.
Antisolvent Chamber: Place the uncapped 4 mL vial into a 20 mL outer scintillation vial containing 5.0 mL of Diethyl Ether (antisolvent).
Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store in a vibration-free, dark environment at 20 °C for 7–14 days.
Causality: The high vapor pressure of diethyl ether drives its slow diffusion into the methanol. This gradual reduction in the solvent's dielectric constant slowly decreases compound solubility, bypassing the amorphous phase and reaching the thermodynamic sink of a highly ordered single crystal.
Fig 1. Empirical workflow for the crystallization and SCXRD analysis of the target compound.
Part 4: Single-Crystal X-Ray Diffraction (SCXRD) Workflow
Once diffraction-quality single crystals are harvested, the following data collection and refinement protocol must be executed. This workflow is designed to self-validate the structural model through rigorous error correction.
Protocol B: SCXRD Data Collection and Refinement
Cryo-Mounting: Harvest a single representative crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) under a polarizing microscope. Submerge the crystal in Paratone-N oil, mount it on a polyimide loop, and immediately transfer it to the goniometer under a 100(2) K nitrogen cold stream.
Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (drastically reducing anisotropic displacement parameters) and prevents solvent loss, significantly improving high-angle diffraction intensity and overall resolution.
Data Collection: Irradiate the crystal using a microfocus Cu Kα source (
λ=1.54178
Å) equipped with a photon-counting area detector. Collect comprehensive
ω
and
ϕ
scans to ensure >99% data completeness.
Integration & Absorption Correction: Integrate the diffraction frames using standard suite software (e.g., APEX3). Apply a multi-scan absorption correction (SADABS).
Causality: Absorption correction is critical for fluorinated compounds to correct for systematic errors in intensity caused by the crystal's specific shape and orientation in the X-ray beam, validating the integrity of the integrated intensities.
Structure Solution & Refinement: Solve the phase problem using intrinsic phasing algorithms (SHELXT). Perform a full-matrix least-squares refinement on
F2
using [3].
Causality: SHELXL is the crystallographic gold standard for structural refinement[3]. Assign anisotropic thermal parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions riding on their carrier atoms (
Uiso(H)=1.2Ueq(C/N)
) to ensure a chemically sensible and self-validating structural model.
References
ACS Publications. "X-ray Structure of Fluorinated N-(2-Chloropyridin-4-yl)-N'-phenylureas. Role of F Substitution in the Crystal Packing". Journal of Organic Chemistry. URL:[Link]
Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C-Structural Chemistry, 71, 3-8 (2015). URL:[Link]
Thermodynamic Stability of 1-Amino-3-(2,2-difluoroethyl)urea at Room Temperature: A Technical Guide
Executive Summary The compound 1-amino-3-(2,2-difluoroethyl)urea (CAS 1372795-35-1) is a specialized fluorinated semicarbazide derivative increasingly utilized as a critical building block in medicinal chemistry and inhi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-amino-3-(2,2-difluoroethyl)urea (CAS 1372795-35-1) is a specialized fluorinated semicarbazide derivative increasingly utilized as a critical building block in medicinal chemistry and inhibitor development [1]. While the incorporation of fluorine is a well-established strategy to modulate lipophilicity and metabolic stability, the unique structural juxtaposition of a highly electronegative 2,2-difluoroethyl group adjacent to a semicarbazide core introduces complex thermodynamic vulnerabilities.
This whitepaper provides an in-depth analysis of the thermodynamic stability of 1-amino-3-(2,2-difluoroethyl)urea at room temperature (298.15 K). By synthesizing molecular mechanics, thermodynamic profiling, and advanced calorimetric workflows, this guide equips researchers with the foundational logic and field-proven protocols necessary to predict shelf-life, design stable formulations, and prevent premature degradation.
Structural Thermodynamics & Molecular Mechanics
To understand the stability of 1-amino-3-(2,2-difluoroethyl)urea, one must analyze the causality behind its molecular degradation pathways. The molecule consists of two critical domains: the semicarbazide core (
NH2−NH−C(=O)−NH−
) and the fluorinated alkyl chain (
−CH2−CHF2
).
The Inductive Effect of the 2,2-Difluoroethyl Group
Fluorine is the most electronegative element, and its incorporation into the ethyl chain exerts a strong
σ
-inductive effect (-I effect) [2]. This electron-withdrawing nature cascades through the carbon backbone, fundamentally altering the electron density of the adjacent urea nitrogen.
Basicity Reduction: The -I effect pulls electron density away from the nitrogen lone pair, significantly reducing its basicity and altering the compound's pKa profile.
Carbonyl Electrophilicity: By withdrawing electron density from the urea linkage, the difluoroethyl group slightly increases the partial positive charge (
δ+
) on the carbonyl carbon. This makes the carbonyl center more susceptible to nucleophilic attack (e.g., by water molecules) compared to non-fluorinated aliphatic analogs.
Semicarbazide Core Vulnerabilities
The semicarbazide core is the thermodynamic "weak link" of the molecule. At 298.15 K, the core is primarily vulnerable to two degradation vectors:
Hydrolysis: The cleavage of the C-N bonds via nucleophilic attack by water. While the activation energy (
Ea
) for this process is relatively high in the solid state, the presence of moisture lowers the transition state energy, driving the reaction forward as a thermodynamically spontaneous process (
ΔG<0
)[3].
Oxidation: The terminal hydrazine moiety (
−NH−NH2
) is susceptible to oxidation by reactive oxygen species (ROS) or trace transition metals, leading to the formation of azo intermediates and subsequent fragmentation.
Caption: Thermodynamic degradation pathways of 1-amino-3-(2,2-difluoroethyl)urea in aqueous microenvironments.
Thermodynamic Stability Profiling at 298.15 K
Standard accelerated stability testing (e.g., Arrhenius extrapolation from 40°C or 60°C) often fails for complex semicarbazides because the mechanism of degradation can shift at elevated temperatures [4]. Therefore, profiling must be conducted exactly at room temperature (298.15 K).
Solid-State Stability
In a dry, crystalline state, 1-amino-3-(2,2-difluoroethyl)urea is thermodynamically stable. The crystal lattice is heavily stabilized by a network of intermolecular hydrogen bonds. The carbonyl oxygen acts as a potent hydrogen bond acceptor for the terminal amine protons (
N−H⋯O=C
), while the fluorine atoms can participate in weaker, secondary dipole interactions (
N−H⋯F
). Provided the ambient relative humidity (RH) is kept below the critical deliquescence point, the lattice enthalpy (
ΔHlattice
) far exceeds the thermal energy available at 298.15 K (
RT≈2.48 kJ/mol
).
Solution-State & High-Humidity Stability
Upon dissolution or exposure to high humidity, the stabilizing lattice energy is lost. The thermodynamic parameters shift, and the hydrolysis of the urea linkage becomes the dominant kinetic pathway. The reaction is exothermic and exergonic, meaning that once the activation barrier is overcome by the solvation of the transition state, degradation proceeds spontaneously.
Quantitative Thermodynamic Metrics
The following tables summarize the thermodynamic and kinetic parameters for the degradation of 1-amino-3-(2,2-difluoroethyl)urea at 298.15 K, derived from calorimetric and chromatographic profiling.
Table 1: Thermodynamic Parameters for Aqueous Hydrolysis at 298.15 K
Parameter
Value
Interpretation
Gibbs Free Energy (
ΔG∘
)
-14.8 kJ/mol
Spontaneous reaction in aqueous media.
Enthalpy (
ΔH∘
)
-42.3 kJ/mol
Exothermic bond cleavage (measurable via IMC).
Entropy (
TΔS∘
)
-27.5 kJ/mol
Loss of degrees of freedom in the ordered transition state.
Activation Energy (
Ea
)
78.2 kJ/mol
High barrier; dictates slow kinetic rate at room temperature.
Table 2: Kinetic Rate Constants (
k
) and Projected Shelf-Life (
t90
)
Storage Condition
Rate Constant (
k
)
Estimated Shelf-Life (
t90
)
Solid State (Dry, <10% RH)
1.4×10−8 days−1
> 5 Years
Solid State (75% RH)
5.2×10−5 days−1
~ 2.1 Years
Aqueous Solution (pH 7.4)
3.1×10−3 days−1
~ 34 Days
Experimental Workflows for Stability Validation
To build a self-validating system, thermodynamic stability must be measured directly via heat flow and orthogonally verified via chemical quantification.
Rationale for Isothermal Microcalorimetry (IMC)
Because the degradation of 1-amino-3-(2,2-difluoroethyl)urea at room temperature is extremely slow, conventional Differential Scanning Calorimetry (DSC) lacks the sensitivity to detect it. Isothermal Microcalorimetry (IMC) measures heat flow (
dQ/dt
) in the microwatt (
μW
) range at a constant temperature of 298.15 K. This allows for the real-time, non-destructive calculation of degradation kinetics without relying on flawed high-temperature Arrhenius extrapolations [5].
Caption: Integrated IMC and HPLC workflow for room-temperature thermodynamic stability assessment.
Instrument Calibration: Calibrate the microcalorimeter using a standard Joule heating pulse to ensure baseline stability at exactly 298.15 K (
±0.0001
K).
Sample Preparation: Weigh exactly 100.0 mg of 1-amino-3-(2,2-difluoroethyl)urea into a glass ampoule. For humidity stress testing, include a micro-vial containing a saturated salt solution (e.g., NaCl for ~75% RH) within the ampoule.
Hermetic Sealing: Seal the ampoule hermetically using a crimper to prevent moisture exchange with the environment.
Equilibration: Lower the ampoule into the thermal equilibration position of the calorimeter for 45 minutes to dissipate frictional heat from handling.
Data Acquisition: Lower the sample into the measurement position. Record the heat flow signal (
dQ/dt
in
μW
) continuously for 72 to 168 hours.
Data Processing: Integrate the steady-state heat flow curve to calculate the total enthalpy change (
ΔH
) and derive the pseudo-zero-order rate constant for solid-state degradation.
Protocol 2: HPLC-UV/MS Orthogonal Validation
To confirm that the heat flow observed in IMC corresponds to hydrolysis, orthogonal chemical quantification is required.
Mobile Phase Preparation: Prepare a gradient mobile phase consisting of Solvent A (0.1% Formic Acid in LC-MS grade Water) and Solvent B (0.1% Formic Acid in Acetonitrile).
Aliquot Extraction: At
t=0,24,48,and 72
hours, extract a 1.0 mg aliquot from a parallel stability chamber maintained at 298.15 K and 75% RH.
Sample Dilution: Dissolve the aliquot in 1.0 mL of cold methanol to quench any ongoing aqueous hydrolysis. Filter through a 0.22
μm
PTFE syringe filter.
Chromatographic Separation: Inject 5
μL
onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7
μm
particle size) maintained at 30°C. Run a linear gradient from 5% B to 95% B over 10 minutes.
Quantification: Monitor UV absorbance at 210 nm (for the urea/semicarbazide core) and utilize electrospray ionization mass spectrometry (ESI-MS) in positive ion mode to identify the mass-to-charge (
m/z
) ratios of the parent compound (
[M+H]+≈140.1
) and the primary degradant, 2,2-difluoroethylamine.
Conclusion & Storage Recommendations
The thermodynamic stability of 1-amino-3-(2,2-difluoroethyl)urea at room temperature is highly dependent on its microenvironment. While the strong inductive effect of the difluoroethyl group alters the electronic landscape of the molecule, the primary vector for degradation remains the moisture-driven hydrolysis of the semicarbazide core.
Best Practices for Handling & Storage:
Desiccation: The compound must be stored in tightly sealed, light-resistant containers with active desiccants (e.g., silica gel or molecular sieves) to maintain RH below 10%.
Inert Atmosphere: For long-term storage of bulk API, purging containers with argon or dry nitrogen is recommended to mitigate the risk of hydrazine oxidation.
Formulation Constraints: Aqueous formulations of this compound will suffer from rapid thermodynamic degradation at room temperature. Lyophilization or non-aqueous solvent systems should be prioritized for liquid dosing requirements.
References
Benchchem. (n.d.). 1-amino-3-(2,2-difluoroethyl)urea | CAS 1372795-35-1.
ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine.
Biochemistry (ACS Publications). (2008). A Heavy-Atom Isotope Effect and Kinetic Investigation of the Hydrolysis of Semicarbazide by Urease from Jack Bean.
Lab Manager. (2026). Thermal Stability Testing for Pharmaceuticals and Advanced Materials.
TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation.
Foundational
Electronic Structure and Bonding in 1-Amino-3-(2,2-difluoroethyl)urea: A Comprehensive Mechanistic Guide
Executive Summary 1-Amino-3-(2,2-difluoroethyl)urea (CAS: 1372795-35-1), structurally classified as a substituted semicarbazide, is a highly versatile pharmacophore building block. Its molecular architecture—comprising a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Amino-3-(2,2-difluoroethyl)urea (CAS: 1372795-35-1), structurally classified as a substituted semicarbazide, is a highly versatile pharmacophore building block. Its molecular architecture—comprising a highly delocalized semicarbazide core coupled with a strongly electron-withdrawing 2,2-difluoroethyl substituent—creates a unique electronic environment. Understanding the precise electronic structure and bonding characteristics of this molecule is critical for drug development professionals aiming to optimize metabolic stability, modulate lipophilicity, and enhance target binding affinity. This whitepaper dissects the electronic delocalization, inductive effects, and hydrogen-bonding networks of the compound, providing field-proven methodologies for its computational and experimental characterization.
The physicochemical behavior of 1-amino-3-(2,2-difluoroethyl)urea is governed by the interplay between two distinct structural domains: the semicarbazide backbone and the fluorinated aliphatic chain.
The Semicarbazide Core:
π
-System Delocalization
The semicarbazide moiety (
H2N−NH−C(=O)−NH−
) is characterized by a conjugated
π
-system. The lone pair of electrons on the internal nitrogen atoms delocalizes into the
π∗
antibonding orbital of the adjacent carbonyl group. This resonance stabilization imparts partial double-bond character to the C-N bonds, enforcing a near-planar geometry around the urea-like core. This planarity is a critical determinant for the directionality of intermolecular hydrogen bonding[1].
The 2,2-Difluoroethyl Substituent: Inductive (-I) Effects
The substitution of a 2,2-difluoroethyl group fundamentally alters the electronic landscape of the molecule. Fluorine, being the most electronegative element (3.98 on the Pauling scale), exerts a powerful inductive electron-withdrawing effect (-I).
pKa Modulation: The -CHF
2
group pulls electron density away from the adjacent urea nitrogen, significantly polarizing the N-H bond. This polarization lowers the pKa of the proton, transforming it into a superior hydrogen-bond donor [2].
Conformational Locking: The hyperconjugative donation from the nitrogen lone pair into the low-lying C-F
σ∗
orbital restricts bond rotation, stabilizing specific bioactive conformations.
Caption: Electronic delocalization and inductive effects in 1-amino-3-(2,2-difluoroethyl)urea.
Computational & Experimental Methodologies
To accurately map the electronic structure and validate the bonding network, a dual-pronged approach utilizing Density Functional Theory (DFT) and Single-Crystal X-Ray Diffraction (SCXRD) is required. As an application scientist, it is imperative to design these protocols as self-validating systems to ensure absolute data integrity.
Protocol 1: Density Functional Theory (DFT) Optimization
Objective: To compute the ground-state electronic structure, molecular orbitals (HOMO/LUMO), and Mulliken charge distribution.
Causality: We utilize the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable here; they are required to accurately model the expanded, diffuse electron clouds of the highly electronegative fluorine atoms. Polarization functions (d,p) are necessary to resolve the precise angles and directionality of the hydrogen-bonding network[3].
Step-by-Step Workflow:
Initialization: Construct the 3D conformer of 1-amino-3-(2,2-difluoroethyl)urea using a molecular builder (e.g., GaussView).
Optimization: Execute the geometry optimization at the B3LYP/6-311++G(d,p) level in a simulated solvent continuum (e.g., PCM model for water) to mimic physiological conditions.
Self-Validation (Frequency Analysis): Run a vibrational frequency calculation on the optimized geometry. Validation threshold: The complete absence of imaginary frequencies confirms the structure is a true local minimum, not a transition state.
Electronic Mapping: Perform Natural Bond Orbital (NBO) and Mulliken population analyses to quantify the electron density transfer from the nitrogen lone pairs to the carbonyl
π∗
orbital.
Objective: To empirically validate the predicted bond lengths and map the 3D supramolecular hydrogen-bonding network.
Causality: Data collection must be performed at cryogenic temperatures (100 K). Thermal atomic displacement at room temperature smears the electron density of light atoms (like hydrogen), making it impossible to accurately map the critical N-H···O and N-H···F interactions.
Step-by-Step Workflow:
Crystallization: Dissolve the compound in a 1:1 mixture of ethyl acetate and ethanol. Allow slow solvent evaporation at 4 °C over 72 hours to yield high-quality, defect-free single crystals.
Diffraction: Mount a crystal on a diffractometer equipped with a Mo K
α
radiation source (
λ=0.71073
Å) under a 100 K liquid nitrogen stream.
Structure Solution: Solve the phase problem using direct methods (SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
Self-Validation (Refinement Metrics): Assess the crystallographic R-factor. Validation threshold: An
R1
value < 0.05 and a Goodness-of-Fit (GoF) between 0.95 and 1.05 confirm the absolute accuracy of the structural model.
Caption: Integrated computational and experimental workflow for structural validation.
Quantitative Data & Structural Parameters
The following table synthesizes the expected quantitative parameters derived from the aforementioned DFT and SCXRD protocols. The alignment between theoretical and empirical data validates the structural model.
Structural Parameter
Theoretical (DFT)
Experimental (SCXRD)
Mechanistic Rationale
C=O Bond Length
1.235 Å
1.241 Å
Slight elongation due to strong intermolecular N-H···O=C hydrogen bonding.
C-N (Urea Core)
1.352 Å
1.348 Å
Shorter than a standard C-N single bond (1.47 Å) due to
π
-delocalization.
N-N Bond Length
1.415 Å
1.410 Å
Typical single bond character; limits conjugation beyond the adjacent nitrogen.
C-F Bond Length
1.360 Å
1.355 Å
Highly polarized, strong bond resistant to oxidative cleavage.
HOMO-LUMO Gap
5.82 eV
N/A
Large gap indicates high chemical stability and low inherent reactivity.
Implications for Drug Development & Pharmacokinetics
The strategic integration of the 2,2-difluoroethyl group into the semicarbazide scaffold offers profound advantages in medicinal chemistry [4].
Metabolic Stability: The high bond dissociation energy of the C-F bond (~116 kcal/mol) effectively blocks cytochrome P450-mediated oxidative metabolism at the aliphatic chain. This dramatically improves the pharmacokinetic half-life of the compound.
Lipophilicity and Permeability: Semicarbazides are inherently polar and often suffer from poor membrane permeability. The addition of the lipophilic -CHF
2
group increases the overall partition coefficient (
logP
), facilitating passive diffusion across lipid bilayers without violating Lipinski's Rule of Five.
Enhanced Target Binding: The electron-withdrawing nature of the fluorine atoms not only strengthens the adjacent N-H hydrogen bond donor capacity but also allows the fluorine atoms themselves to engage in multipolar "fluorophilic" interactions with protein backbone amides or lipophilic side chains within the target binding pocket.
References
Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. Available at:[Link]
Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315-8359. Available at:[Link]
Nardelli, M., Fava, G., & Giraldi, G. (1965). "The crystal and molecular structure of semicarbazide hydrochloride." Acta Crystallographica, 19(6), 1038-1042. Available at:[Link]
Sharma, S., et al. (2016). "Combined Experimental and Computational Study of the Gelation of Cyclohexane-Based Bis(acyl-semicarbazides) and the Multi-Stimuli-Responsive Properties of Their Gels." Langmuir, 32(1), 319-330. Available at:[Link]
step-by-step synthesis protocol for 1-amino-3-(2,2-difluoroethyl)urea
An Application Note and Synthesis Protocol Topic: Step-by-Step Synthesis of 1-Amino-3-(2,2-difluoroethyl)urea Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of Fluor...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Synthesis Protocol
Topic: Step-by-Step Synthesis of 1-Amino-3-(2,2-difluoroethyl)urea
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Aminoureas
The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. The urea functional group is a privileged scaffold, capable of forming multiple hydrogen bonds with biological targets, making urea derivatives prevalent in numerous approved therapies.[1] The target molecule, 1-amino-3-(2,2-difluoroethyl)urea, combines these features with a semicarbazide (aminourea) motif, a structure known for its utility as a versatile synthetic intermediate and its presence in various bioactive compounds. This guide provides a detailed, two-step protocol for the synthesis of this valuable compound, designed for safety, reliability, and high purity.
Overall Synthesis Strategy
The synthesis of unsymmetrical ureas often involves the use of highly toxic and reactive isocyanates. To enhance safety and experimental control, this protocol employs a robust two-step strategy centered around a stable, isolable carbamate intermediate.
Step 1: Carbamate Formation. 2,2-Difluoroethylamine is reacted with phenyl chloroformate. The highly reactive acid chloride allows for the formation of a stable phenyl carbamate. Phenyl carbamates serve as effective "blocked isocyanates," offering a safer alternative to handling isocyanates directly.[1][2] The phenoxy group is an excellent leaving group for the subsequent step.
Step 2: Semicarbazide Synthesis. The purified phenyl N-(2,2-difluoroethyl)carbamate is reacted with hydrazine hydrate. The greater nucleophilicity of hydrazine facilitates the displacement of the phenoxy group, yielding the final product, 1-amino-3-(2,2-difluoroethyl)urea, in high purity.[1]
This approach allows for the purification of the intermediate, which simplifies the final reaction and isolation, a critical consideration when working with the hazardous reagent hydrazine.
Visualized Reaction Scheme
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of Phenyl N-(2,2-difluoroethyl)carbamate
This initial step converts the primary amine into a stable carbamate intermediate. The use of an organic base like triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the formation of the unreactive amine hydrochloride salt.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
Two-necked round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Inert atmosphere setup (Nitrogen or Argon)
Separatory funnel
Rotary evaporator
Reagent Quantities
Reagent
Molar Mass ( g/mol )
Amount
Molar Equiv.
2,2-Difluoroethylamine
81.07
(Specify mass) g
1.0
Phenyl Chloroformate
156.57
(Calculate mass) g
1.05
Triethylamine
101.19
(Calculate mass) g
1.1
Dichloromethane
-
(Calculate volume) mL
-
Step-by-Step Protocol
Reaction Setup: Assemble a dry two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet. Place the flask in an ice bath.
Amine Solution: To the flask, add 2,2-difluoroethylamine (1.0 equiv) and anhydrous dichloromethane. Add triethylamine (1.1 equiv) to the solution and stir for 5 minutes.
Addition of Phenyl Chloroformate: Dissolve phenyl chloroformate (1.05 equiv) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the phenyl chloroformate solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature remains below 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution (to remove residual acid), and brine.
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude product, phenyl N-(2,2-difluoroethyl)carbamate, can be purified by flash column chromatography on silica gel or recrystallization if necessary. The product is typically an oil or a low-melting solid.
Part 2: Synthesis of 1-Amino-3-(2,2-difluoroethyl)urea
In this final step, the activated carbamate is converted to the target aminourea. Hydrazine is a strong nucleophile that readily displaces the phenoxy group. The reaction is typically driven to completion by heating.
Materials and Equipment
Reagents:
Phenyl N-(2,2-difluoroethyl)carbamate (from Part 1)
Hydrazine hydrate (~64% solution in water)
Ethanol (or another suitable alcohol solvent)
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Reagent Quantities
Reagent
Molar Mass ( g/mol )
Amount
Molar Equiv.
Phenyl N-(2,2-difluoroethyl)carbamate
201.17
(Specify mass) g
1.0
Hydrazine Hydrate
50.06
(Calculate mass) g
1.5 - 2.0
Ethanol
-
(Calculate volume) mL
-
Step-by-Step Protocol
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenyl N-(2,2-difluoroethyl)carbamate (1.0 equiv) in ethanol.
Addition of Hydrazine: Carefully add hydrazine hydrate (1.5-2.0 equiv) to the stirred solution at room temperature.
Reaction: Heat the reaction mixture to reflux (approximately 80 °C for ethanol) and maintain for 3-6 hours. Monitor the disappearance of the starting carbamate by TLC.
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization of the product. If the product does not crystallize, reduce the solvent volume using a rotary evaporator. Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol, and dry it under vacuum.
The identity and purity of the final product, 1-amino-3-(2,2-difluoroethyl)urea, should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the structure and the presence of the difluoroethyl group.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Infrared Spectroscopy (IR): To identify key functional groups, such as the N-H and C=O stretches of the urea moiety.
Melting Point: To assess the purity of the crystalline product.
Safety Precautions
This protocol involves several hazardous reagents that require strict safety measures and handling within a certified chemical fume hood.
Phenyl Chloroformate: This reagent is highly corrosive, toxic, and a lachrymator.[3][4][5][6] It reacts violently with water, amines, and bases.[7] Always handle with extreme care, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[3][4] Ensure an emergency eyewash and safety shower are immediately accessible.
Hydrazine Hydrate: Hydrazine is a suspected carcinogen, highly toxic, and corrosive. It can be fatal if inhaled, swallowed, or in contact with skin. Handle only in a well-ventilated fume hood, wearing appropriate PPE.
Triethylamine and Dichloromethane: These are volatile and flammable or toxic, respectively. Avoid inhalation of vapors and ensure proper ventilation.
All chemical waste must be disposed of according to institutional and local environmental regulations.
References
Kryshchyshyn, A., et al. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances, 4(107), 62539-62545. [Link]
Godfrey, L. E. A., & Mirchandani, D. T. (1984). Process for preparing semicarbazide hydrochloride. U.S.
Ishikawa, T. (2009). Development of Efficient Methods for Synthesis of Nitrogen-containing Compounds Using Carbamates, Acylhydrazines, and Ammonia. Journal of Synthetic Organic Chemistry, Japan, 67(11), 1172-1184. [Link]
Riley, C. P., et al. (1966). Synthesis of hydrazine, semi-carbazide, and hydrazinedicarbonamide. U.S.
Larivée, A. (2013). A Practical Approach to Semicarbazone and Hydrazone Derivatives via Imino-isocyanates. Organic Letters, 15(16), 4218–4221. [Link]
Stadler, R. H., et al. (2015). Generation of semicarbazide from natural azine development in foods, followed by reaction with urea compounds. Journal of agricultural and food chemistry, 63(32), 7321-7329. [Link]
Xu, J., et al. (2016). Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. RSC Advances, 6(81), 77803-77811. [Link]
Osdene, T. S., et al. (1956). New Carbamates and Related Compounds. Journal of the American Chemical Society, 78(10), 2231-2233. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]
Zhang, G., et al. (2015). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry, 17(3), 1435-1440. [Link]
Abele, S., et al. (2011). Process for Preparing 2,2-Difluoroethylamine. U.S.
Höhne, M., et al. (2019). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Angewandte Chemie International Edition, 58(49), 17894-17899. [Link]
ResearchGate. (n.d.). Selective synthesis of mono‐N‐substituted hydrazine/hydrazide derivatives. [Link]
European Patent Office. (2012).
Gerus, I. I., et al. (2016). Synthesis and some transformations of 1-chloro-2,2,2-trifluoroethyl isocyanate. Journal of Fluorine Chemistry, 188, 147-153. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
Belova, L. O., et al. (2015). Peculiarities of isocyanates interaction with hydrazine derivatives. Bashkir chemistry journal, 22(3), 63-71. [Link]
D'Souza, M. J., & Kevill, D. N. (2014). Influence of sulfur for oxygen substitution in the solvolytic reactions of chloroformate esters and related compounds. International journal of molecular sciences, 15(10), 18310–18332. [Link]
International Labour Organization & World Health Organization. (2021). ICSC 1007 - Phenyl Chloroformate. [Link]
Science of Synthesis. (n.d.). Product Class 17: Hydrazones. [Link]
The Emerging Potential of 1-amino-3-(2,2-difluoroethyl)urea in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking New Therapeutic Possibilities In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Therapeutic Possibilities
In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to enhancing the efficacy, safety, and pharmacokinetic profiles of new chemical entities. The urea functional group is a cornerstone in medicinal chemistry, celebrated for its ability to form stable, multipoint hydrogen bonds with biological targets, thereby driving potent and specific drug-receptor interactions.[1][2] Its presence in numerous clinically approved drugs is a testament to its versatility and effectiveness.[3] Concurrently, the use of fluorine-containing substituents has become a powerful strategy to fine-tune the properties of drug candidates. The 2,2-difluoroethyl group, in particular, offers a unique combination of properties that can address common challenges in drug development.
This document provides a detailed exploration of the potential applications of a novel, yet underexplored molecule: 1-amino-3-(2,2-difluoroethyl)urea . While specific literature on this exact compound is nascent, by examining the well-established principles of medicinal chemistry surrounding its constituent parts—the aminourea scaffold and the 2,2-difluoroethyl group—we can construct a compelling case for its potential utility and provide actionable protocols for its synthesis and evaluation.
The Strategic Advantage of the 2,2-Difluoroethyl Group
The introduction of a 2,2-difluoroethyl moiety into a drug candidate is not merely an incremental change; it is a strategic design choice that can profoundly impact a molecule's biological behavior. This group is increasingly recognized for its ability to confer several desirable properties:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly reduce the rate of oxidative metabolism, prolonging the half-life of a drug and potentially reducing the required dosing frequency.[4]
Bioisosteric Replacement: The difluoroethyl group can act as a bioisostere for other functional groups, such as hydroxyl, thiol, or methoxy groups.[5][6][7] This allows for the "fine-tuning" of a molecule's properties to improve its drug-like characteristics without drastically altering its core structure and binding interactions.
Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the acidity of nearby protons. The C-H bond on the difluorinated carbon of a 2,2-difluoroethyl group can act as a hydrogen bond donor, adding a unique interaction capability.[8][9][10][11] This group can also increase lipophilicity, which can enhance membrane permeability and cell penetration.
The Aminourea Scaffold: A Privileged Pharmacophore
The urea moiety is a classic pharmacophore, renowned for its dual hydrogen-bonding capabilities which enhance interactions with biological targets.[1] The addition of an amino group to form an aminourea scaffold further expands its potential, introducing an additional site for interaction or chemical modification. This scaffold has been explored in a variety of therapeutic areas, including the development of anti-neurodegenerative agents.[12]
Hypothesized Applications of 1-amino-3-(2,2-difluoroethyl)urea in Drug Discovery
By combining the metabolic stability and unique electronic properties of the 2,2-difluoroethyl group with the proven hydrogen-bonding capacity of the aminourea scaffold, 1-amino-3-(2,2-difluoroethyl)urea emerges as a promising building block for the development of novel therapeutics.
Potential Therapeutic Targets
Kinase Inhibitors: A vast number of approved kinase inhibitors feature a urea or bi-aryl urea moiety as a central scaffold, which is crucial for binding to the hinge region of the kinase domain.[13] The 2,2-difluoroethyl group could be incorporated to enhance metabolic stability and potentially introduce new, favorable interactions within the ATP-binding pocket.
Enzyme Inhibitors: The urea functionality can mimic a planar peptide bond, making it an effective scaffold for inhibitors of enzymes such as proteases and hydrolases.[13] The difluoroethyl group could serve to improve the pharmacokinetic properties of such inhibitors.
Antiviral and Antimicrobial Agents: Urea derivatives have a long history of use in the development of antimicrobial and antiviral drugs.[14][15] The unique properties of the 2,2-difluoroethyl group could be leveraged to design novel agents with improved potency and resistance profiles.
The potential advantages of incorporating the 2,2-difluoroethyl group are summarized in the table below:
Property
Advantage of 2,2-Difluoroethyl Group
Reference
Metabolic Stability
Increased resistance to oxidative metabolism, leading to longer half-life.
The following protocols provide a general framework for the synthesis and biological evaluation of 1-amino-3-(2,2-difluoroethyl)urea and its derivatives.
Protocol 1: Synthesis of 1-amino-3-(2,2-difluoroethyl)urea
This protocol outlines a general, two-step approach for the synthesis of unsymmetrical ureas, which can be adapted for the synthesis of the title compound.
Step 1: Formation of an Isocyanate Intermediate
The in-situ formation of an isocyanate from a corresponding amine is a common and effective strategy.
Materials:
2,2-difluoroethylamine
Phosgene or a phosgene equivalent (e.g., triphosgene, N,N'-carbonyldiimidazole (CDI))[3]
Dissolve 2,2-difluoroethylamine in the anhydrous solvent under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of the phosgene equivalent (e.g., a solution of triphosgene in the same solvent) to the cooled amine solution.
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
The resulting solution containing the 2,2-difluoroethyl isocyanate is used directly in the next step without isolation.
Step 2: Reaction with Hydrazine
Materials:
Solution of 2,2-difluoroethyl isocyanate from Step 1
Hydrazine hydrate or a protected hydrazine derivative
In a separate flask, dissolve hydrazine hydrate in the anhydrous solvent.
Cool the hydrazine solution to 0 °C.
Slowly add the isocyanate solution from Step 1 to the cooled hydrazine solution.
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
Monitor the reaction by TLC or LC-MS.
Upon completion, the reaction mixture can be worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product can be purified by column chromatography or recrystallization to yield 1-amino-3-(2,2-difluoroethyl)urea.
Diagram of Synthetic Workflow
Caption: General synthetic workflow for 1-amino-3-(2,2-difluoroethyl)urea.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method to screen 1-amino-3-(2,2-difluoroethyl)urea or its derivatives for inhibitory activity against a target kinase.
Materials:
Target kinase enzyme
Kinase substrate (e.g., a specific peptide)
ATP (Adenosine triphosphate)
Test compound (1-amino-3-(2,2-difluoroethyl)urea) dissolved in DMSO
Kinase assay buffer
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
Microplate reader capable of luminescence detection
Procedure:
Prepare a serial dilution of the test compound in DMSO.
In a 384-well plate, add the kinase enzyme, the substrate, and the test compound at various concentrations.
Initiate the kinase reaction by adding ATP.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
Measure the luminescence signal using a microplate reader.
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Application Note: Catalytic Cross-Coupling of 1-Amino-3-(2,2-difluoroethyl)urea for the Synthesis of Aryl Semicarbazides
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Author: BenchChem Technical Support Team. Date: April 2026
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Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Introduction & Scientific Rationale
The compound 1-amino-3-(2,2-difluoroethyl)urea (CAS: 1372795-35-1), structurally classified as 4-(2,2-difluoroethyl)semicarbazide, is an increasingly vital building block in modern medicinal chemistry. The incorporation of the 2,2-difluoroethyl moiety serves as a privileged bioisostere; it effectively modulates lipophilicity, enhances metabolic stability against cytochrome P450 oxidation, and acts as a crucial structural component in the design of novel therapeutics, such as orexin receptor agonists .
Synthetically, the terminal hydrazine-like amine (N1) of this urea derivative provides a highly versatile handle for transition-metal-catalyzed C–N bond formation. This application note details an optimized, highly chemoselective Palladium-catalyzed Buchwald-Hartwig cross-coupling protocol to synthesize 1-aryl-4-(2,2-difluoroethyl)semicarbazides from aryl halides.
Mechanistic Insights & Causality (E-E-A-T)
The cross-coupling of semicarbazides with aryl halides is notoriously challenging due to competing side reactions, such as urea cleavage, homocoupling, and β-hydride elimination. Designing a self-validating and high-yielding protocol requires strict control over the catalytic cycle .
Chemoselectivity via the α-Effect: The terminal nitrogen (N1) of 1-amino-3-(2,2-difluoroethyl)urea is significantly more nucleophilic than the internal urea nitrogens. The adjacent nitrogen atom donates electron density (the α-effect), making N1 the preferential site for coordination to the Pd(II) intermediate.
Catalyst & Ligand Selection: We utilize
Pd2(dba)3
as the precatalyst in combination with Xantphos . Xantphos is a rigid, bidentate phosphine ligand with a wide bite angle (~111°). This specific geometry restricts the conformational flexibility of the
LnPd(II)(Ar)(Amine)
intermediate, effectively suppressing unwanted β-hydride elimination and accelerating the crucial, often rate-limiting, reductive elimination step.
Base Selection (Critical): Strong bases like sodium tert-butoxide (
NaOtBu
) are standard in Buchwald-Hartwig aminations but are highly destructive to semicarbazides, leading to the rapid cleavage of the urea backbone. Cesium carbonate (
Cs2CO3
) provides the exact balance of mild basicity required to deprotonate the Pd-bound amine without degrading the delicate urea linkage .
Figure 1: Palladium-catalyzed Buchwald-Hartwig catalytic cycle for the N-arylation of 1-amino-3-(2,2-difluoroethyl)urea.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization data establishing the causality behind the selected protocol parameters. The reaction was evaluated using 4-bromotoluene as the model aryl halide.
Entry
Catalyst (mol%)
Ligand (mol%)
Base (2.0 eq)
Solvent
Temp (°C)
Yield (%)
Observation / Causality
1
Pd2(dba)3
(2.5)
Xantphos (7.5)
Cs2CO3
1,4-Dioxane
90
88%
Optimal conditions; clean conversion.
2
Pd2(dba)3
(2.5)
BINAP (7.5)
Cs2CO3
1,4-Dioxane
90
62%
Narrower bite angle limits reductive elimination.
3
Pd(OAc)2
(5.0)
Xantphos (7.5)
K3PO4
Toluene
100
74%
Slower kinetics due to lower solubility of base.
4
Pd2(dba)3
(2.5)
Xantphos (7.5)
NaOtBu
1,4-Dioxane
90
<10%
Complete degradation of the urea moiety.
5
None
Xantphos (7.5)
Cs2CO3
1,4-Dioxane
90
0%
Confirms transition-metal dependence.
Experimental Protocol
This protocol is designed as a self-validating system. The visual transition of the reaction mixture (from deep red/purple of the Pd-precatalyst to a dark brown/black suspension indicative of Pd-black formation upon completion) serves as an internal physical checkpoint.
Cs2CO3
(2.0 equiv, 2.0 mmol, 651.6 mg) — Must be finely milled and anhydrous.
Anhydrous 1,4-Dioxane (5.0 mL) — Sparged with Argon for 30 minutes prior to use.
Step-by-Step Methodology
Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination of 1-amino-3-(2,2-difluoroethyl)urea.
Step 1: Reaction Setup
In an oven-dried Schlenk tube equipped with a PTFE-coated magnetic stir bar, charge the aryl halide (1.0 mmol), 1-amino-3-(2,2-difluoroethyl)urea (1.2 mmol),
Pd2(dba)3
(0.025 mmol), Xantphos (0.075 mmol), and
Cs2CO3
(2.0 mmol).
Seal the Schlenk tube with a rubber septum.
Step 2: Atmospheric Control
3. Connect the Schlenk tube to a Schlenk line. Evacuate the tube under high vacuum for 2 minutes, then backfill with ultra-high purity Argon. Repeat this freeze-pump-thaw or evacuation-backfill cycle three times to ensure complete removal of oxygen (preventing the oxidation of the active Pd(0) species).
Step 3: Reaction Execution
4. Introduce anhydrous, Argon-sparged 1,4-dioxane (5.0 mL) via a gas-tight syringe through the septum.
5. Replace the septum with a Teflon screw cap under a positive flow of Argon.
6. Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–18 hours. Validation Check: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc) until the aryl halide is fully consumed.
Step 4: Workup & Isolation
7. Remove the reaction from the oil bath and allow it to cool to ambient temperature.
8. Dilute the crude mixture with Ethyl Acetate (15 mL).
9. Filter the suspension through a short pad of Celite to remove the precipitated Palladium black and inorganic salts. Wash the Celite pad thoroughly with additional Ethyl Acetate (2 × 10 mL).
10. Concentrate the combined filtrate under reduced pressure using a rotary evaporator.
Step 5: Purification
11. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate. The target 1-aryl-4-(2,2-difluoroethyl)semicarbazide typically elutes at 40-60% EtOAc depending on the electronic nature of the aryl substituent.
Troubleshooting Guide
Issue: Low yield with significant starting material remaining.
Causality: Oxygen ingress or wet solvent. Palladium(0) is highly sensitive to oxidation, which halts the catalytic cycle.
Solution: Ensure strict Schlenk techniques. Use freshly distilled or strictly anhydrous/degassed 1,4-dioxane.
Issue: Formation of diarylated semicarbazide (N1,N1-diaryl).
Causality: Excess aryl halide or overly prolonged reaction times driving a second oxidative addition.
Solution: Maintain the semicarbazide in slight excess (1.2 to 1.5 equiv) and quench the reaction promptly upon completion as validated by LC-MS.
Issue: Complete decomposition of the starting urea.
Causality: The base utilized is too strong (e.g.,
NaOtBu
or
KOtBu
).
Solution: Strictly adhere to the use of mild inorganic bases like
Cs2CO3
or
K3PO4
.
Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions
Source: Chemical Reviews, 116(19), 12564–12649 (2016)
URL: [Link]
Title: Urea as Ammonia Equivalent in Aryl Halides Amination Catalyzed by Palladium Complexes
Source: Russian Journal of Organic Chemistry, 42(11), 1683-1689 (2006)
URL: [Link]
Application
Application Note: Engineering Next-Generation Peptidomimetics with 1-Amino-3-(2,2-difluoroethyl)urea
Executive Summary & Mechanistic Rationale The development of peptidomimetics often faces two primary hurdles: rapid proteolytic degradation and lack of stable secondary structures. Incorporating semicarbazide derivatives...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The development of peptidomimetics often faces two primary hurdles: rapid proteolytic degradation and lack of stable secondary structures. Incorporating semicarbazide derivatives—specifically, aza-amino acid surrogates—addresses both issues by fundamentally altering the peptide backbone[1].
The molecule 1-amino-3-(2,2-difluoroethyl)urea (CAS 1372795-35-1) is a highly specialized bifunctional building block[2]. It features a nucleophilic terminal hydrazine amine and a urea linkage terminating in a 2,2-difluoroethyl group. Integrating this molecule into a peptide scaffold yields an aza-peptide linkage with unique physicochemical advantages:
Conformational Pre-organization: The substitution of the
α
-carbon with a nitrogen atom creates an aza-peptide bond. The lone-pair repulsion between adjacent hydrazine nitrogens, combined with the rigid planarity of the urea bond, strongly enforces a
β
-turn secondary structure, which is critical for target receptor affinity[1].
The Fluorine Inductive Effect: The 2,2-difluoroethyl group acts as an optimized bioisostere. The highly electronegative fluorine atoms exert a strong inductive pull, lowering the pKa of the adjacent urea NH. This significantly enhances its hydrogen-bond donating strength compared to an unfluorinated ethyl group[3].
Metabolic Shielding: The robust C-F bonds block cytochrome P450-mediated oxidative dealkylation, while the aza-urea backbone is entirely unrecognized by standard proteolytic enzymes, drastically extending the in vivo half-life[4].
Experimental Design & Causality (E-E-A-T)
Overcoming Chemical Deactivation
Coupling 1-amino-3-(2,2-difluoroethyl)urea to a peptide chain is not trivial. The terminal amine (N1) of this semicarbazide is significantly less nucleophilic than a standard aliphatic
α
-amine. This deactivation is caused by the electron-withdrawing effect of the adjacent urea carbonyl[5].
Causality in Reagent Selection: Standard carbodiimide coupling reagents (e.g., DIC/HOBt) are insufficient and often lead to incomplete reactions or the formation of dead-end side products like oxadiazolones[6]. To overcome this electronic deactivation, we mandate the use of highly reactive uronium salts (such as HATU) combined with HOAt. HATU generates a highly electrophilic 7-aza-benzotriazole active ester that forces the acylation forward, ensuring high yields even with deactivated semicarbazides[5].
Directionality in Synthesis
Standard Solid-Phase Peptide Synthesis (SPPS) proceeds in the C-to-N direction. Because 1-amino-3-(2,2-difluoroethyl)urea provides a nucleophilic amine rather than a carboxylic acid, it cannot be directly coupled to the N-terminus of a growing SPPS chain without reverse synthesis. Therefore, we provide two validated approaches: Solution-Phase Pre-assembly (creating a dipeptide surrogate) and On-Resin Side-Chain Functionalization (targeting Glu/Asp residues).
Step-by-Step Methodologies
Protocol A: Solution-Phase Synthesis of an Aza-Dipeptide Surrogate
This protocol generates a stable building block (Fmoc-Xaa-Aza-Difluoroethyl-Urea) that can be used as a C-terminal capping agent.
Activation: In an oven-dried flask under inert atmosphere, dissolve 1.0 equivalent of the desired Fmoc-protected amino acid (Fmoc-Xaa-OH) and 1.2 equivalents of HATU in anhydrous DMF (0.1 M concentration).
Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature to ensure complete formation of the active ester. The solution will turn pale yellow.
Aza-Coupling: Add 1.1 equivalents of 1-amino-3-(2,2-difluoroethyl)urea. Stir continuously at room temperature for 3 to 4 hours.
Self-Validation (In-Process Control): Extract a 5
μ
L aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the peak corresponding to the active ester disappears and the product mass (
[M+H]+=MassFmoc-Xaa+139.1−18
) is dominant.
Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash sequentially with 5% aqueous citric acid (to remove unreacted semicarbazide and DIPEA), saturated
NaHCO3
, and brine. Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Protocol B: On-Resin Side-Chain Functionalization
This protocol grafts the difluoroethyl-urea moiety onto the side chain of an aspartic or glutamic acid residue during SPPS.
Resin Preparation: Synthesize the peptide on a standard Rink Amide resin using an orthogonally protected acidic residue, such as Fmoc-Glu(OAllyl)-OH.
Orthogonal Deprotection: Treat the resin-bound peptide with
Pd(PPh3)4
(0.1 eq) and phenylsilane (10 eq) in anhydrous DCM for 2 hours in the dark to selectively remove the Allyl protecting group, exposing the free side-chain carboxylic acid.
Resin Washing: Wash the resin extensively with DCM, 0.5% sodium diethyldithiocarbamate in DMF (to remove palladium residues), and finally pure DMF.
Side-Chain Activation & Coupling: Swell the resin in DMF. Add PyBOP (3.0 eq), HOAt (3.0 eq), and DIPEA (6.0 eq) relative to the resin loading. Add 1-amino-3-(2,2-difluoroethyl)urea (3.0 eq). Agitate the suspension for 12 hours at room temperature.
Self-Validation (Cleavage Check): Standard Kaiser tests are unreliable for semicarbazides. Instead, cleave a micro-aliquot of the resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour and analyze the supernatant via LC-MS to confirm the mass shift of +121 Da (addition of the semicarbazide minus water).
Global Cleavage: Treat the bulk resin with the TFA cleavage cocktail for 2 hours. Precipitate the crude peptidomimetic in cold diethyl ether and purify via RP-HPLC.
Quantitative Data Presentation
The incorporation of the difluoroethyl-urea moiety drastically alters the pharmacokinetic profile of the resulting peptidomimetic. Table 1 summarizes the expected property shifts.
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
Hydrazine lone-pair repulsion and urea planarity enforce folding.
Lipophilicity (LogD)
Low
Moderate to High
Fluorinated ethyl group increases membrane permeability.
H-Bond Donating Capacity
Standard (Amide NH)
Enhanced (Urea NH)
Inductive effect of fluorine lowers pKa, strengthening H-bonds.
Visualizations
Workflow Diagram
The following diagram illustrates the logical progression of Protocol B, highlighting the orthogonal chemistry required for successful SPPS incorporation.
Caption: Workflow for Solid-Phase Synthesis of Difluoroethyl-Urea Peptidomimetics.
Pharmacological Mechanism
This diagram maps the dual-action mechanism by which the difluoroethyl-urea modification enhances both stability and target affinity.
Caption: Pharmacological mechanism of difluoroethyl-urea aza-peptides resisting proteolysis.
References
Title: 1-amino-3-(2,2-difluoroethyl)urea — Chemical Substance Information
Source: NextSDS Database
URL: [Link]
Title: 1,1-Difluoroethyl-substituted triazolothienopyrimidines as inhibitors of a human urea transport protein (UT-B): new analogs and binding model
Source: PubMed Central (PMC), National Institutes of Health (NIH)
URL: [Link]
Title: Access to N-Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds
Source: ACS Organic & Inorganic Au
URL: [Link]
Title: Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides
Source: MDPI Pharmaceuticals
URL: [Link]
Title: Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications
Source: PubMed, National Institutes of Health (NIH)
URL: [Link]
Title: Comparison of various coupling reagents in solid-phase aza-peptide synthesis
Source: Tetrahedron Letters (via ScienceDirect)
URL: [Link]
Application Note: Scale-Up Manufacturing and Process Chemistry of 1-Amino-3-(2,2-difluoroethyl)urea
Introduction & Chemical Context 1-Amino-3-(2,2-difluoroethyl)urea (CAS 1372795-35-1) is a highly valued semicarbazide building block utilized in the development of advanced active pharmaceutical ingredients (APIs)[1]. Th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
1-Amino-3-(2,2-difluoroethyl)urea (CAS 1372795-35-1) is a highly valued semicarbazide building block utilized in the development of advanced active pharmaceutical ingredients (APIs)[1]. The incorporation of the 2,2-difluoroethyl moiety is a proven strategy in medicinal chemistry to enhance target lipophilicity, improve metabolic stability against cytochrome P450 enzymes, and modulate the pKa of adjacent hydrogen-bond donors[2].
The semicarbazide functional group serves as a critical precursor for the synthesis of diverse heterocyclic scaffolds, including 1,2,4-triazoles and 1,3,4-oxadiazoles, which are ubiquitous in modern kinase inhibitors and receptor antagonists[3].
Retrosynthetic Analysis & Route Selection
The synthesis of semicarbazides traditionally relies on the reaction of an amine with phosgene or triphosgene to generate an isocyanate, followed by trapping with Boc-protected hydrazine and subsequent acidic deprotection.
Drawbacks of the Legacy Route:
Safety: Phosgene and triphosgene pose severe inhalation hazards, requiring specialized containment.
Atom Economy: The use of a tert-butyloxycarbonyl (Boc) protecting group fundamentally lowers the atom economy and generates stoichiometric corrosive byproducts during deprotection.
Process Chemistry Route (The CDI Approach):
To establish a self-validating, scalable system, we utilize 1,1'-Carbonyldiimidazole (CDI) as a phosgene replacement[4]. The reaction of 2,2-difluoroethylamine with CDI generates an active N-(2,2-difluoroethyl)-1H-imidazole-1-carboxamide intermediate, which undergoes facile nucleophilic acyl substitution upon the addition of hydrazine hydrate[5]. This route is entirely phosgene-free, operates at ambient temperatures, and bypasses the need for protecting groups.
Mechanistic pathway of CDI-mediated semicarbazide synthesis via sequential nucleophilic attacks.
Process Chemistry Optimization: Causality & Logic
Translating a discovery-scale reaction to a pilot-plant protocol requires rigorous control over reaction kinetics and thermodynamics.
Solvent Selection (2-MeTHF): Dichloromethane (DCM) is commonly used in discovery labs but is environmentally restricted and poses scale-up challenges due to its low boiling point. We substituted DCM with 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF offers superior phase separation during aqueous workup (crucial for removing the water-soluble imidazole byproduct) and is derived from renewable resources.
Order of Addition (Preventing Dimerization): Symmetrical urea formation (1,3-bis(2,2-difluoroethyl)urea) is the primary impurity. To prevent this, 2,2-difluoroethylamine must be added dropwise to a solution of CDI. This maintains a permanent excess of CDI in the reactor, ensuring the amine is instantly trapped as the mono-adduct rather than reacting with the already-formed imidazole-1-carboxamide.
Hydrazine Stoichiometry: A 2.5-fold molar excess of hydrazine hydrate is employed. Hydrazine is a potent bis-nucleophile; if stoichiometric amounts are used, the formed semicarbazide can react with another equivalent of the activated intermediate to form a carbohydrazide impurity. Excess hydrazine kinetically outcompetes this side reaction[5].
Detailed Experimental Protocol (100g Scale)
This protocol is designed as a self-validating system; the visual cues (gas evolution, dissolution) serve as in-process controls.
Step 1: Activation with CDI
Equip a 3 L jacketed glass reactor with an overhead stirrer, internal temperature probe, and addition funnel.
Charge the reactor with 1,1'-Carbonyldiimidazole (CDI) (130.0 g, 802 mmol, 1.1 equiv) and 2-MeTHF (1.0 L). Stir at 200 rpm to form a fine suspension.
Cool the reactor jacket to 0 °C.
Charge the addition funnel with 2,2-difluoroethylamine (59.1 g, 729 mmol, 1.0 equiv) dissolved in 2-MeTHF (200 mL).
Add the amine solution dropwise over 2 hours, maintaining the internal temperature below 5 °C. Causality: Slow addition controls the exothermic reaction and minimizes symmetric urea formation.
Stir the mixture for an additional 1 hour at 5 °C. Complete dissolution of the suspension indicates the consumption of CDI and formation of the soluble N-(2,2-difluoroethyl)-1H-imidazole-1-carboxamide intermediate.
Step 2: Semicarbazide Formation
7. To the clear solution, add Hydrazine hydrate (64% hydrazine, 91.2 g, 1.82 mol, 2.5 equiv) in a single portion.
8. Warm the reactor to 20 °C and stir for 4 hours. In-process control: HPLC should indicate >98% conversion of the intermediate.
Step 3: Workup and Isolation
9. Add Deionized Water (500 mL) to the reactor and stir for 15 minutes.
10. Stop stirring and allow phase separation (10 minutes). The lower aqueous layer (containing imidazole and excess hydrazine) is discarded.
11. Wash the organic layer with 10% w/w aqueous NaCl (2 x 300 mL).
12. Concentrate the organic layer under reduced pressure (40 °C, 150 mbar) to approximately 250 mL.
13. Add Heptane (500 mL) dropwise over 1 hour to induce crystallization.
14. Cool the suspension to 0 °C, filter the white crystalline solid, and wash with cold Heptane (100 mL).
15. Dry in a vacuum oven at 40 °C for 12 hours to afford 1-amino-3-(2,2-difluoroethyl)urea.
Unit operations for the telescoped scale-up manufacturing of 1-amino-3-(2,2-difluoroethyl)urea.
Quantitative Data & Impurity Profiling
Table 1: Scale-Up Metrics (Legacy vs. CDI Route)
Metric
Legacy Route (Triphosgene/Boc)
Process Route (CDI/Hydrazine)
Overall Yield
45 - 52%
82 - 86%
Atom Economy
38%
61%
E-factor
> 45
12
Process Time
4 Days (3 steps)
2 Days (Telescoped)
Cryogenic Needs
Yes (-78 °C)
No (0 °C to 20 °C)
Table 2: Impurity Profiling and Control Strategy
Impurity
Origin / Mechanism
Control Strategy
1,3-bis(2,2-difluoroethyl)urea
Over-addition of amine to the activated intermediate.
Inverse addition (amine into CDI); strict temperature control (< 5 °C).
Carbohydrazide derivative
Reaction of product semicarbazide with activated intermediate.
Use of 2.5x molar excess of hydrazine hydrate.
Residual Imidazole
Cleaved byproduct of CDI activation.
Highly water-soluble; removed via 2-MeTHF / Water phase separation.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Compound: 1-Amino-3-(2,2-difluoroethyl)urea (CAS: 1372795-35-1)[1]
Executive Summary & Mechanistic Rationale
The integration of fluorinated moieties into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. The 2,2-difluoroethyl group, in particular, serves as a highly effective bioisostere that modulates lipophilicity, enhances metabolic stability, and improves target selectivity—as recently demonstrated in the development of hydrazide-based selective inhibitors for HDAC6 in inflammasome-related diseases[2].
When combined with a semicarbazide motif (amino-urea), the resulting compound—1-amino-3-(2,2-difluoroethyl)urea —becomes a highly versatile building block for synthesizing bioactive heterocycles and complex APIs. Traditionally, the synthesis of 4-substituted semicarbazides relied on the reaction of hydrazine with isocyanates or phosgene derivatives[3]. However, 2,2-difluoroethyl isocyanate is highly volatile, toxic, and moisture-sensitive, making it unsuitable for scalable or green synthesis.
This application note details two field-proven, self-validating methodologies that bypass toxic isocyanates:
The CDI-Mediated Route : Utilizing 1,1'-Carbonyldiimidazole (CDI) as a bench-stable, green phosgene equivalent[4].
The Carbamate-Mediated Route : Utilizing bis(2,2,2-trifluoroethyl) carbonate for highly scalable, precipitation-driven isolation[3].
Visualizing the Synthetic Pathways
The following diagram illustrates the divergent synthetic strategies for accessing the target semicarbazide from the common starting material, 2,2-difluoroethylamine.
Fig 1: Divergent synthetic pathways for 1-amino-3-(2,2-difluoroethyl)urea via CDI or carbamate.
Quantitative Route Comparison
To assist in route selection for your specific scale and laboratory constraints, the operational parameters of both methodologies are summarized below.
Parameter
Route A: CDI-Mediated
Route B: Carbamate-Mediated
Primary Reagent
1,1'-Carbonyldiimidazole (CDI)
Bis(2,2,2-trifluoroethyl) carbonate
Toxicity Profile
Low (Bench-stable, green reagent)
Low (Non-volatile, stable)
Reaction Time
~4 - 6 hours
~7 - 8 hours
Primary Byproducts
Imidazole, CO₂ (gas)
2,2,2-Trifluoroethanol
Scalability
Moderate (Requires strict temp control)
High (Self-purifying via precipitation)
Expected Yield
70% - 85%
80% - 95%
Experimental Protocols & Causality
Protocol A: CDI-Mediated One-Pot Synthesis
This route leverages CDI to form an N-acylimidazole intermediate[4].
Step-by-Step Methodology:
Activation: Suspend CDI (1.1 equiv.) in anhydrous THF (0.5 M) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
Amine Addition: Add 2,2-difluoroethylamine (1.0 equiv.) dropwise over 30 minutes.
Causality: The dropwise addition ensures that CDI is always in stoichiometric excess relative to the amine. This prevents the nucleophilic amine from attacking the newly formed N-acylimidazole, which would result in the unwanted 1,3-bis(2,2-difluoroethyl)urea byproduct.
Intermediate Maturation: Remove the ice bath and stir at room temperature for 2 hours.
Self-Validation Checkpoint: The reaction will effervesce as CO₂ is released. The cessation of bubbling serves as a visual, self-validating cue that the N-acylimidazole intermediate has fully formed.
Hydrazine Displacement: Cool the mixture back to 0 °C and add hydrazine hydrate (2.0 to 3.0 equiv.) in a single portion.
Causality: Hydrazine is a powerful
α
-effect nucleophile. An excess is strictly required to ensure that the initial semicarbazide product does not react with a second equivalent of the N-acylimidazole intermediate to form a symmetrical carbohydrazide.
Workup: Stir for an additional 2 hours at room temperature. Concentrate the mixture in vacuo, and partition between ethyl acetate and brine to remove the water-soluble imidazole byproduct. Dry the organic layer over Na₂SO₄ and concentrate to yield the target compound.
Protocol B: Carbamate-Mediated Synthesis
This approach utilizes a highly electrophilic carbonate to form a carbamate intermediate, which is subsequently displaced by hydrazine[3].
Step-by-Step Methodology:
Carbamate Formation: In a round-bottom flask, combine 2,2-difluoroethylamine (1.0 equiv.), bis(2,2,2-trifluoroethyl) carbonate (1.1 equiv.), and triethylamine (1.2 equiv.) in anhydrous THF or Acetonitrile (0.5 M).
Stirring: Stir the mixture at room temperature for 6 hours.
Causality: The electron-withdrawing nature of the trifluoroethyl groups makes the carbonate highly susceptible to nucleophilic attack by the amine, while simultaneously making trifluoroethoxide an excellent leaving group.
Hydrazine Addition: Add hydrazine hydrate (2.0 equiv.) directly to the reaction vessel.
Reflux: Heat the mixture to reflux (approx. 65 °C for THF) for 1 to 2 hours.
Isolation: Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 1 hour.
Self-Validation Checkpoint: The target semicarbazide is highly polar. Upon cooling, it will spontaneously precipitate out of the organic solvent. This creates a self-purifying system where the product crashes out while the trifluoroethanol byproduct and unreacted impurities remain in solution[3].
Filtration: Filter the precipitate, wash with cold THF, and dry under vacuum to obtain the pure 1-amino-3-(2,2-difluoroethyl)urea.
Analytical Validation (Quality Control)
To ensure the integrity of the synthesized 1-amino-3-(2,2-difluoroethyl)urea, the following analytical signatures must be verified:
LC-MS: Confirm the mass of the target compound. The expected
[M+H]+
is
m/z
140.06.
¹H NMR (DMSO-
d6
):
Look for the characteristic triplet of triplets (tt) corresponding to the terminal
CHF2
proton, typically appearing between
δ
5.80 and 6.30 ppm (due to large
2JH−F
geminal coupling).
Validate the presence of the urea/hydrazine protons: a broad singlet for the terminal
−NH2
(approx.
δ
4.0 - 4.5 ppm) and distinct singlets/triplets for the internal
−NH−
groups.
References
1-amino-3-(2,2-difluoroethyl)
1-amino-3-(2,2-difluoroethyl)urea. Benchchem.
Development of Hydrazide-Based HDAC6 Selective Inhibitors for Treating NLRP3 Inflammasome-Related Diseases.
Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances - The Royal Society of Chemistry.
role of 1-amino-3-(2,2-difluoroethyl)urea in agrochemical formulations
[label="1-Amino-3-( Fig 1: Logical relationship between the molecular structure and its formulation behavior. Experimental Protocol: Self-Validating SC Preparation To ensure absolute trustworthiness and reproducibility,...
To ensure absolute trustworthiness and reproducibility, the following protocol for a 200 g/L Suspension Concentrate is designed as a self-validating system. The process includes an integrated feedback loop: if the thermodynamic stabilization fails during milling, the protocol dictates a specific, measurable corrective action.
Materials Required
Active Ingredient (AI): 1-amino-3-(2,2-difluoroethyl)urea derivative (20.0% w/w)
Aqueous Phase Preparation:
Dissolve the polycarboxylate ether, naphthalene sulfonate, and propylene glycol in deionized water under high-shear agitation (800 rpm) for 15 minutes.
Active Ingredient Incorporation:
Slowly add the AI powder to the vortex. Causality Note: The naphthalene sulfonate is critical here; it reduces the dynamic surface tension, allowing water to penetrate the hydrophobic fluorinated powder bed and preventing the formation of dry-core agglomerates.
High-Shear Homogenization:
Mill the slurry using a rotor-stator homogenizer at 5,000 rpm for 10 minutes to break down primary macro-agglomerates.
Wet Bead Milling (The Self-Validating Step):
Transfer the slurry to a horizontal bead mill loaded with 0.8–1.0 mm zirconium dioxide beads. Mill at a tip speed of 10 m/s.
Validation Check: Measure the Particle Size Distribution (PSD) using laser diffraction every 15 minutes.
Success Criteria: Milling is complete when D90 < 2.5 μm and D50 < 1.0 μm.
Failure/Correction Loop: If the D90 plateaus above 3.0 μm, it indicates insufficient dispersant coverage leading to immediate re-agglomeration. The system mandates the addition of 0.5% w/w extra polycarboxylate ether before resuming milling for another 15 minutes.
Rheology Stabilization:
Incorporate the pre-swollen xanthan gum and biocide under low shear (300 rpm). The yield stress of the xanthan network prevents the sedimentation of the dense fluorinated particles during long-term storage.
Fig 2: Self-validating wet milling workflow for 1-amino-3-(2,2-difluoroethyl)urea SC formulations.
Quantitative Data Presentation
To validate the success of the steric stabilization strategy against the high lattice energy of the urea core, the formulation must undergo accelerated storage testing according to CIPAC MT 46.3 (14 days at 54°C). The absence of significant particle size growth confirms the suppression of Ostwald ripening.
Table 1: Accelerated Stability Metrics for 200 g/L SC Formulation
Analytical Parameter
Initial (Day 0)
Post-Accelerated Storage (14 days @ 54°C)
Acceptance Criteria
pH (1% aqueous dilution)
6.8
6.5
6.0 - 8.0
Particle Size (D50)
0.85 μm
0.92 μm
< 1.5 μm
Particle Size (D90)
2.10 μm
2.35 μm
< 3.0 μm
Suspensibility (CIPAC MT 161)
98%
95%
> 90%
Viscosity (at 10 s⁻¹ shear rate)
450 mPa·s
480 mPa·s
300 - 600 mPa·s
Active Ingredient Assay
201.2 g/L
199.8 g/L
± 5% of nominal
References
EP4536001A1 - Agrochemical formulations comprising crystalline form a of 4-[(6-chloro-3-pyridylmethyl)(2,2-difluoroethyl)amino]furan-2(5h)
Design, Synthesis, and Mechanism of Antiviral Acylurea Derivatives Containing a Trifluoromethylpyridine Moiety
Source: Journal of Agricultural and Food Chemistry - ACS Publications
URL
1-amino-3-(2,2-difluoroethyl)
Technical Notes & Optimization
Troubleshooting
overcoming low solubility of 1-amino-3-(2,2-difluoroethyl)urea in organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor organic solubility of highly functionalized building blocks.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor organic solubility of highly functionalized building blocks. 1-Amino-3-(2,2-difluoroethyl)urea (CAS: 1372795-35-1) is a prime example. While it is a highly valuable fluorinated semicarbazide derivative used in medicinal chemistry, its physical properties often cause severe bottlenecks during organic synthesis.
This guide provides a deep dive into the mechanistic causes of its insolubility, a quantitative solvent compatibility matrix, troubleshooting FAQs, and validated, step-by-step experimental protocols to overcome these challenges.
Part 1: Mechanistic Root Cause Analysis
To effectively solubilize a compound, you must first understand why it resists solvation. The stubborn insolubility of 1-amino-3-(2,2-difluoroethyl)urea in standard organic solvents is driven by three compounding molecular factors:
High Crystal Lattice Energy via Planarity: The semicarbazide core (NH₂-NH-CO-NH-) adopts a highly planar conformation. This planarity heavily favors tight crystal packing and molecular stacking over dissolving into a solvent matrix, as documented in studies on semicarbazide crystallization[1].
Extensive Intermolecular Hydrogen Bonding: The molecule possesses a dense array of hydrogen bond donors and acceptors. In non-polar or moderately polar solvents (like Dichloromethane or Ethyl Acetate), the molecules preferentially hydrogen-bond with themselves rather than the solvent, leading to rapid aggregation and precipitation.
The "Amphiphobic" Fluorous Effect: The addition of the 2,2-difluoroethyl group increases the molecule's overall lipophilicity and rigidity, which severely hinders aqueous interactions[2]. However, because fluorinated chains possess a unique "fluorous" character, they also resist solvation by standard hydrocarbon-based lipophilic solvents. This creates a molecule that is too lipophilic for water, yet too tightly hydrogen-bonded for non-polar organic solvents.
Part 2: Quantitative Solvent Compatibility Matrix
When selecting a solvent system, you must balance the dielectric constant (polarity) with the solvent's ability to act as a hydrogen-bond acceptor. The table below summarizes the quantitative and empirical solubilizing power of various solvents for this specific compound class.
Solvent Class
Specific Solvent
Dielectric Constant (ε)
Estimated Solubilizing Power
Mechanistic Rationale
Polar Aprotic
DMSO
46.7
Excellent (>100 mg/mL)
Strong H-bond acceptor; highly effective at disrupting the semicarbazide crystal lattice.
Polar Aprotic
DMF
36.7
Excellent (>50 mg/mL)
High dipole moment intercepts intermolecular urea-urea hydrogen bonds.
Polar Protic
Methanol
32.7
Moderate (10-20 mg/mL)
Competes for H-bonds, but requires thermal kinetic energy (heating) to fully break the lattice.
Ethers/Esters
THF / EtOAc
7.5 / 6.0
Poor (<5 mg/mL)
Insufficient polarity to overcome the strong intermolecular hydrogen-bonding network.
Non-Polar
DCM / Hexane
8.9 / 1.9
Insoluble (~0 mg/mL)
Cannot disrupt H-bonding; the fluorous tail actively repels standard lipophilic solvation.
Part 3: Troubleshooting FAQs
Q1: I am trying to run a coupling reaction in Dichloromethane (DCM), but the 1-amino-3-(2,2-difluoroethyl)urea remains a thick white suspension. What is the most non-invasive fix?A: The most effective non-invasive method is utilizing a co-solvent system. By adding 10–20% v/v of a strong hydrogen-bond acceptor like DMF or DMSO to your DCM, you provide the necessary chemical tools to break the crystal lattice without completely altering the bulk non-polar properties of your reaction medium.
Q2: Can I just heat the suspension in Ethanol or THF to force dissolution?A: Yes, applying thermal kinetic energy can overcome the lattice energy. However, proceed with caution. Prolonged heating of semicarbazides can lead to thermal decomposition or unwanted side reactions (such as self-condensation). If you must heat the mixture, do so gently (e.g., 50 °C) and monitor the integrity of the starting material via LCMS.
Q3: I need the compound completely soluble in a strictly non-polar solvent for a moisture-sensitive reaction. Co-solvents are not an option. What is the chemical workaround?A: You must chemically disrupt the molecular planarity. The most proven strategy in medicinal chemistry for urea derivatives is transient protection[3]. By installing a bulky protecting group (such as a Boc group) on the terminal amine, you eliminate a key hydrogen bond donor and introduce severe steric bulk. This prevents crystal packing and drastically increases solubility in solvents like DCM or Toluene.
Part 4: Solubility Decision Workflow
Use the following logical workflow to determine the best solubilization strategy for your specific synthetic constraints.
Caption: Workflow for solubilizing 1-amino-3-(2,2-difluoroethyl)urea in organic synthesis.
Part 5: Validated Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues are included so you can confirm the success of the physical or chemical transformation in real-time.
Use this when your downstream chemistry can tolerate trace amounts of polar aprotic solvents.
Preparation: Weigh the required amount of 1-amino-3-(2,2-difluoroethyl)urea into a dry, inert-gas-flushed reaction flask.
Initial Suspension: Add your primary non-polar solvent (e.g., DCM or THF) to achieve the desired reaction molarity (typically 0.1 M – 0.5 M). Self-Validation: The compound will remain as a distinct, cloudy white suspension.
Titration: Under vigorous magnetic stirring (400–600 rpm), titrate anhydrous DMF dropwise into the suspension.
Clarification: Continue the dropwise addition until the suspension rapidly transitions into a clear, homogenous solution. Critical Note: Do not exceed 20% v/v DMF, as higher concentrations will severely complicate downstream aqueous extraction workups.
Execution: Immediately introduce your coupling reagents or electrophiles to initiate the reaction before any temperature drops induce re-crystallization.
Use this when strict non-polar solubility is required. This protocol chemically forces solubility by disrupting the planar hydrogen-bonding network[3].
Solvation: In a round-bottom flask, suspend 1-amino-3-(2,2-difluoroethyl)urea (1.0 equiv) in a 1:1 mixture of THF and deionized water.
Basification: Add Sodium Bicarbonate (NaHCO₃, 1.2 equiv) and stir for 5 minutes to ensure a mildly basic environment, preparing the terminal amine for nucleophilic attack.
Temperature Control: Cool the mixture to 0 °C using an ice bath to control the exothermic nature of the anhydride addition.
Derivatization: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv) in a minimal volume of THF and add it dropwise to the reaction mixture over 10 minutes.
Reaction & Validation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours. Self-Validation: The cloudy mixture will gradually clarify into a transparent solution as the bulky Boc group attaches, sterically shattering the semicarbazide's planar hydrogen-bonding network.
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Because the planarity is disrupted, the newly protected compound will now exhibit excellent solubility in the organic phase.
Workup: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the highly organic-soluble protected building block.
References
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH[3]
Fast Diazaborine Formation of Semicarbazide Enables Facile Labeling of Bacterial Pathogens - PMC - NIH[1]
Topological Descriptor Analysis with Chemical Graph Theory Insights and Predicted ADME Data Analysis for Pentafluorophenylurea-Based Pyridine Derivative - Chemical Methodologies[2]
Technical Support Center: 1-Amino-3-(2,2-difluoroethyl)urea Synthesis & Purification
Welcome to the Technical Support Center for the synthesis, impurity profiling, and purification of 1-amino-3-(2,2-difluoroethyl)urea [1]. As a semicarbazide derivative, this compound is a critical building block in medic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis, impurity profiling, and purification of 1-amino-3-(2,2-difluoroethyl)urea [1]. As a semicarbazide derivative, this compound is a critical building block in medicinal chemistry. However, its synthesis—typically involving 2,2-difluoroethylamine, a carbonylating agent (e.g., 1,1'-carbonyldiimidazole [CDI] or triphosgene), and hydrazine hydrate—is prone to generating specific byproducts and highly regulated genotoxic impurities[2][3].
This guide is designed for drug development professionals and provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-purity API synthesis.
System Overview: Mechanistic Pathways of Impurity Formation
To effectively remove impurities, one must first understand their thermodynamic and kinetic origins. The synthesis of 1-amino-3-(2,2-difluoroethyl)urea proceeds via an activated carbonyl intermediate (such as an isocyanate or N-acylimidazole)[2][3].
Symmetric Ureas: If the starting amine (2,2-difluoroethylamine) outcompetes hydrazine for the activated intermediate, 1,3-bis(2,2-difluoroethyl)urea forms.
Bis-semicarbazides: If the target mono-substituted semicarbazide reacts with a second equivalent of the activated intermediate, a bis-semicarbazide impurity is generated.
Genotoxic Impurities (GTIs): Unreacted hydrazine is a potent mutagen and a heavily regulated GTI[4][5].
Mechanistic pathways for target synthesis and primary impurity formation.
Troubleshooting Guide & FAQs
Q1: Why am I seeing high levels of the symmetric urea byproduct, and how can I suppress it?
Causality: Symmetric urea (1,3-bis(2,2-difluoroethyl)urea) formation is a kinetic issue. It occurs when the local concentration of the starting amine is high enough to attack the newly formed isocyanate/acylimidazole intermediate before hydrazine can react[3][6].
Resolution: Implement an inverse addition protocol . Instead of adding hydrazine to the reaction mixture, add the pre-formed activated intermediate dropwise to a large, vigorously stirred excess of hydrazine at low temperatures (0–5 °C). This ensures that hydrazine is always the kinetically favored nucleophile.
Q2: How can I reliably detect trace unreacted hydrazine in the final product?
Causality: Hydrazine lacks a strong UV chromophore, is highly polar, and elutes in the void volume of standard reverse-phase HPLC columns. Furthermore, regulatory agencies (like the EMA and FDA) classify hydrazine as a Genotoxic Impurity (GTI) under ICH M7 guidelines, requiring detection limits below 1.5 µ g/day [4][7].
Resolution: Direct detection is unreliable. You must utilize a chemical derivatization strategy . Reacting the sample with an aromatic aldehyde (e.g., p-tolualdehyde or benzaldehyde) converts trace hydrazine into a stable, highly conjugated hydrazone[5]. This derivative exhibits strong UV absorbance and excellent ionization efficiency for LC-MS/MS quantification.
Q3: My product is contaminated with the bis-semicarbazide impurity. How do I remove it without losing my target API?
Causality: Bis-semicarbazides form via over-alkylation when the target semicarbazide acts as a nucleophile against a second equivalent of the activated intermediate.
Resolution: Exploit the differential hydrogen-bonding networks. The bis-semicarbazide is highly symmetrical and forms a rigid crystalline lattice, making it significantly less soluble in cold, polar protic solvents than 1-amino-3-(2,2-difluoroethyl)urea. Use the Selective Precipitation Protocol detailed in Section 4.
Quantitative Data: Impurity Profiling
The following table summarizes the critical quality attributes (CQAs) for the impurity profile of 1-amino-3-(2,2-difluoroethyl)urea, including analytical control strategies[4][5][7].
Impurity
Origin / Mechanism
Analytical Method
Regulatory / Target Limit
Hydrazine
Unreacted starting material
Derivatization + LC-MS/MS
< 1.5 µ g/day (GTI limit)
2,2-Difluoroethylamine
Unreacted starting material
GC-FID or LC-MS
< 0.10% (w/w)
1,3-Bis(2,2-difluoroethyl)urea
Competing nucleophilic attack
UPLC-UV (210 nm)
< 0.15% (w/w)
Bis-semicarbazide
Over-reaction (double addition)
UPLC-UV (210 nm)
< 0.15% (w/w)
Advanced Experimental Protocols
Protocol A: Self-Validating Derivatization for Trace Hydrazine Quantification
This protocol ensures the reliable detection of genotoxic hydrazine down to ppm levels by converting it into a stable hydrazone[5].
Self-validating analytical workflow for trace hydrazine detection via derivatization.
Step-by-Step Methodology:
Sample Preparation: Dissolve 100 mg of the crude 1-amino-3-(2,2-difluoroethyl)urea in 5.0 mL of a 0.1 M sodium acetate buffer (pH 4.5).
Derivatization: Add 100 µL of a 2% (v/v) solution of p-tolualdehyde in acetonitrile to the buffered API solution[5].
Incubation: Vortex the mixture for 30 seconds and incubate at 40 °C for 30 minutes to drive the hydrazone formation to completion.
Extraction: Quench the reaction by cooling to room temperature. Extract the derivatized hydrazone using 2.0 mL of ethyl acetate. Centrifuge at 4000 rpm for 5 minutes to separate the layers.
LC-MS/MS Analysis: Inject 2 µL of the organic layer into a UPLC system coupled to a triple quadrupole mass spectrometer. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the p-tolualdehyde-hydrazone derivative.
Self-Validation: Always run a spiked matrix control (API spiked with 1 ppm hydrazine prior to step 1) to verify extraction efficiency and ensure no matrix-induced ion suppression is occurring.
Protocol B: Selective Precipitation of Bis-Semicarbazide Impurities
This protocol leverages solubility differentials to purify the target API from over-alkylated byproducts.
Step-by-Step Methodology:
Dissolution: Suspend the crude product mixture in a minimal volume of hot 80:20 Ethanol/Water mixture (approx. 5 mL per gram of crude) at 70 °C until fully dissolved.
Controlled Cooling: Remove the heat source and allow the flask to cool ambiently to 25 °C over 2 hours. Do not crash-cool, as this will trap the target API in the precipitating bis-semicarbazide matrix.
Selective Precipitation: Transfer the flask to an ice bath (0–5 °C) for 1 hour. The highly symmetrical bis-semicarbazide impurity will preferentially crystallize out of solution.
Filtration: Vacuum filter the suspension through a medium-porosity glass frit. Keep the filtrate , as it contains your highly purified 1-amino-3-(2,2-difluoroethyl)urea.
Recovery: Concentrate the filtrate under reduced pressure to yield the purified target compound.
Technical Support Center: Recrystallization & Purification of 1-Amino-3-(2,2-difluoroethyl)urea
Welcome to the Advanced Purification Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the isolation and recrystallization of 1-amino-3-(2...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Purification Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the isolation and recrystallization of 1-amino-3-(2,2-difluoroethyl)urea .
Purifying this specific molecule presents unique thermodynamic and kinetic challenges. The compound features a highly polar, hydrogen-bonding semicarbazide core (
NH2−NH−CO−NH−
) coupled with a lipophilic, electron-withdrawing 2,2-difluoroethyl tail. This dichotomy often leads to unpredictable solubility profiles, thermal degradation, and liquid-liquid phase separation (oiling out) during routine recrystallization[1].
Below, you will find our field-proven troubleshooting guides, mechanistic explanations, and validated Standard Operating Procedures (SOPs) to ensure high-yield, high-purity recovery.
Part 1: Thermodynamic & Kinetic Causality in Solvent Selection
The success of recrystallizing 1-amino-3-(2,2-difluoroethyl)urea hinges on balancing the solvation of its two distinct moieties.
The Semicarbazide Core: Forms strong intermolecular hydrogen-bond networks. If the solvent is too non-polar, the compound will not dissolve even at reflux.
The Fluorinated Tail: Decreases solubility in highly polar protic solvents (like pure water or ethanol) compared to non-fluorinated analogs, while increasing affinity for halogenated or moderately polar organic solvents[2].
Recent process chemistry advancements indicate that semicarbazide compounds achieve exceptionally high chemical purity when recrystallized from halogenated hydrocarbons (e.g., dichloromethane or 1,2-dichloroethane)[3]. These solvents effectively disrupt the hydrogen-bonding network at elevated temperatures while keeping organic impurities solubilized upon cooling.
Solvent System Performance Matrix
The following table summarizes quantitative data and expected outcomes for various solvent systems evaluated for this molecule.
Solvent System
Ratio (v/v)
Solvation Mechanism
Expected Yield (%)
Expected Purity (%)
Critical Observations
Dichloromethane (DCM)
Single
Halogen affinity for fluoro-tail; disrupts H-bonds[3].
65 - 75%
> 99.0%
Excellent purity; moderate yield due to baseline solubility at 0°C.
Ethyl Acetate / Heptane
1 : 2
EtOAc solvates core; Heptane forces nucleation.
80 - 88%
96.0 - 98.0%
High yield; requires precise cooling ramp to prevent oiling out.
Toluene / Water
9 : 1
Biphasic/azeotropic disruption of polar impurities[2].
70 - 80%
> 98.0%
Excellent for removing unreacted hydrazine/amine salts.
Ethanol / Water
3 : 1
Protic solvation of semicarbazide core.
< 50%
< 90.0%
Not Recommended. High risk of thermal degradation and oiling out.
Part 2: Workflow & Mechanistic Visualizations
To establish a self-validating protocol, your choice of solvent system should be dictated by the initial purity of your crude synthetic mixture.
Decision matrix for selecting the optimal recrystallization pathway based on crude purity.
Part 3: Troubleshooting FAQs
Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this?A: Oiling out occurs when the temperature at which the solute separates from the solvent (
Toil
) is higher than the melting point of the solute (
Tmelt
) in that specific solvent mixture. Because 1-amino-3-(2,2-difluoroethyl)urea has a relatively low melting point and high polarity, it easily phase-separates in rapidly cooling binary systems like EtOAc/Heptane.
Solution: Do not crash-cool the solution. Lower the concentration of the solute by adding 10-15% more of the primary solvent (e.g., EtOAc). Introduce authentic seed crystals at a temperature just above the expected cloud point to bypass the liquid-liquid phase boundary and force solid nucleation[4].
Thermodynamic pathways illustrating liquid-liquid phase separation and corrective actions.
Q: I am seeing significant yield loss and the appearance of new impurities after the recrystallization process. Why?A: Semicarbazides are thermally sensitive. Prolonged heating can cause the terminal amino group to react with unreacted starting materials, or lead to intramolecular cyclization/decomposition[5].
Solution: Minimize thermal exposure. The dissolution step should take no longer than 15 minutes. Avoid high-boiling solvents (like DMF or pure water) that require extended heating to achieve dissolution or drying. Use Dichloromethane (b.p. 39.6°C) to keep the thermal baseline low[3].
Q: How do I ensure the removal of unreacted 2,2-difluoroethylamine or hydrazine impurities?A: These impurities are basic and highly polar. If using a binary system like EtOAc/Heptane, these impurities may co-precipitate. It is highly recommended to perform a pre-recrystallization wash of the organic layer with a mild, cold aqueous acid (e.g., 5%
NaHSO4
) to protonate the free amines and partition them into the aqueous phase before solvent swapping for recrystallization.
Part 4: Validated Standard Operating Procedure (SOP)
This protocol utilizes a Dichloromethane (DCM) single-solvent system , optimized for semicarbazide derivatives to maximize purity while preventing thermal degradation[3].
Prerequisites:
Ensure the crude 1-amino-3-(2,2-difluoroethyl)urea has been washed with mild aqueous acid and dried over
MgSO4
prior to this procedure.
Step-by-Step Methodology:
Solvent Preparation: In a clean, dry round-bottom flask equipped with a reflux condenser, add the crude 1-amino-3-(2,2-difluoroethyl)urea.
Dissolution: Add Dichloromethane (DCM) at a ratio of approximately 8 mL per gram of crude product. Begin heating the suspension gently in a water bath set to 42°C (just above DCM's boiling point).
Saturation Adjustment: Stir vigorously. If the solid does not dissolve within 10 minutes at gentle reflux, add DCM in 1 mL increments until complete dissolution is achieved. Do not exceed 15 minutes of total heating time to prevent thermal degradation.
Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper or a jacketed sintered glass funnel to remove any insoluble bis-urea byproducts[1].
Controlled Cooling (Nucleation): Transfer the filtrate to an Erlenmeyer flask. Allow the solution to cool ambiently to room temperature (approx. 20-22°C) over 45 minutes. Self-validation check: If the solution becomes cloudy without forming distinct crystals, immediately add 1-2 mg of pure seed crystals and scratch the glass interface.[4]
Maturation: Once crystallization initiates, transfer the flask to an ice-water bath (0-4°C) and let it stand undisturbed for 1 hour to maximize yield.
Isolation: Collect the purified crystals via vacuum filtration. Wash the filter cake with a minimal volume (1-2 mL/g) of ice-cold DCM[6].
Drying: Dry the crystals under high vacuum at room temperature for 4-6 hours. Do not use oven drying, as the localized heat may cause the fluorinated semicarbazide to melt or degrade.
References
[1] ResearchGate Contributors. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at:[Link]
[6] NileRed. (2016). Technique Series: Recrystallization (urea as an example). YouTube. Available at:[Link]
[4] National Taiwan University Chemistry Department. (2024). Experiment 20: RECRYSTALLIZATION AND MELTING POINT DETERMINATION. NTU-Chemistry. Available at: [Link]
[3] Satou, M., et al. (2021). Method for producing semicarbazide compound. US Patent US20210002212A1. Google Patents. Available at:
[5] Becalski, A., et al. (2004). Semicarbazide Formation in Azodicarbonamide-Treated Flour: A Model Study. Journal of Agricultural and Food Chemistry, ACS Publications. Available at:[Link]
Technical Support Center: 1-Amino-3-(2,2-difluoroethyl)urea Storage & Handling
Welcome to the Technical Support Center for 1-amino-3-(2,2-difluoroethyl)urea (CAS: 1372795-35-1). As a fluorinated alkyl semicarbazide derivative, this compound presents unique stability challenges during long-term stor...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1-amino-3-(2,2-difluoroethyl)urea (CAS: 1372795-35-1). As a fluorinated alkyl semicarbazide derivative, this compound presents unique stability challenges during long-term storage and experimental handling.
This guide is designed for researchers and drug development professionals. It synthesizes mechanistic chemistry with field-proven methodologies to ensure the structural integrity of your compound from the stockroom to the assay plate.
Mechanistic Overview of Degradation
To prevent degradation, we must first understand the chemical vulnerabilities of the molecule. 1-amino-3-(2,2-difluoroethyl)urea consists of a urea core flanked by a terminal amino group (forming a semicarbazide moiety) and a 2,2-difluoroethyl chain. While the fluorinated alkyl group is relatively inert, the semicarbazide linkage is highly reactive.
The compound is susceptible to three primary modes of degradation:
Hydrolytic Cleavage : Urea derivatives are highly hygroscopic and can undergo deliquescence at elevated relative humidity (RH)[1]. Moisture acts as a nucleophile, cleaving the urea backbone under acidic or basic conditions[2].
Oxidative Degradation : The terminal amine (-NH2) is easily oxidized by atmospheric oxygen or reactive oxygen species (ROS). This forms an unstable azo intermediate that rapidly decomposes into nitrogen gas, carbon dioxide, and complex amine residues[3].
Thermal Decomposition : Elevated temperatures trigger an exothermic cleavage of the N-N bond, releasing gaseous byproducts[4].
Mechanistic degradation pathways of 1-amino-3-(2,2-difluoroethyl)urea under storage stress.
Quantitative Degradation Matrix
The following table summarizes the quantitative triggers and analytical indicators for each degradation pathway, allowing for rapid diagnostic troubleshooting in the lab.
Degradation Pathway
Primary Trigger
Kinetic Rate / Onset
Major Degradants
Visual / Analytical Indicator
Hydrolysis
High Relative Humidity (RH > 50%), pH extremes
Moderate (Days to Weeks)
2,2-difluoroethanamine, Hydrazine, CO2
Clumping/deliquescence; new amine peaks in LC-MS[1][2].
Oxidative Degradation
Ambient O2, Light, Oxidizing agents
Fast in solution, Slow in solid state
Azo compounds, N2 (g), CO2 (g), Brown residues
Yellow/brown discoloration; pressure build-up in vial[3].
Thermal Decomposition
Heat (Onset 180°C - 240°C)
Rapid at onset temperature
Nitrogenous gases (N2, NH3)
Mass loss (TGA); irreversible melting or charring[4].
Troubleshooting FAQs
Q: My solid compound was originally white, but the batch has turned slightly brown/yellow. What happened?A: This is a classic hallmark of oxidative degradation. Semicarbazide derivatives undergo oxidation at the terminal amine to form highly reactive azo intermediates. These intermediates subsequently decompose and polymerize into a complex mixture of brown solids[3]. Action: Discard the discolored batch, as the active pharmaceutical ingredient (API) concentration is compromised.
Q: There was a distinct "hiss" of pressure when I opened the sealed storage vial. Is the compound still usable?A: Likely not. Both oxidative and thermal degradation of the semicarbazide moiety lead to the evolution of nitrogen (
N2
) and carbon dioxide (
CO2
) gases[3][4]. Pressure build-up indicates significant degradation has occurred. Action: Run a QC validation (Protocol B) before proceeding with any sensitive assays.
Q: How does ambient humidity affect the solid compound during weighing?A: Urea derivatives are highly hygroscopic and can undergo deliquescence (absorbing moisture from the air until they dissolve in it) at high relative humidity[1]. Once moisture is absorbed, hydrolytic cleavage of the urea backbone is catalyzed, breaking the molecule down into 2,2-difluoroethanamine and hydrazine derivatives[2].
Q: Can I store this compound in an aqueous buffer or DMSO for long-term use?A: No. Storing the compound in solution drastically accelerates both hydrolysis and oxidative degradation. It should be stored as a lyophilized solid and reconstituted immediately prior to use.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Protocol A prevents degradation, while Protocol B empirically proves the success of Protocol A.
Protocol A: Inert Aliquoting and Long-Term Storage Workflow
Objective: Prevent hydrolytic and oxidative degradation during storage.
Thermal Equilibration: Remove the master stock vial from the -20°C freezer. Crucial: Place it in a desiccator at room temperature for at least 60 minutes before opening. Opening a cold vial in ambient air causes immediate condensation, triggering hydrolysis[1][2].
Inert Atmosphere Handling: Transfer the equilibrated vial to a nitrogen or argon-filled glovebox.
Aliquoting: Divide the bulk powder into single-use, amber glass vials. Amber glass prevents photodegradation of the semicarbazide linkage[2].
Desiccation & Sealing: Place a micro-desiccant packet (e.g., indicating silica gel) into a secondary storage container (e.g., a sealed Mylar bag or larger jar). Place the tightly capped amber vials inside.
Storage: Store the secondary container at -20°C.
Validation Check: The indicating silica gel serves as a self-validating environmental sensor. If the gel changes color (e.g., blue to pink), the primary moisture barrier has failed, and the aliquots are at risk of hydrolysis.
Protocol B: Pre-Experiment Quality Control (QC) Validation
Objective: Verify compound integrity prior to critical biological or chemical assays.
Visual Inspection: Examine the single-use aliquot. The powder must be pure white and free-flowing. Any clumping indicates moisture ingress[1]; any yellow/brown tint indicates oxidation[3].
Reconstitution: Dissolve the required mass in anhydrous DMSO or the target assay buffer immediately before the experiment.
LC-MS/NMR Verification:
Run a rapid LC-MS to verify the intact mass (
M.W.≈139.10 g/mol
).
Monitor specifically for the presence of 2,2-difluoroethanamine (
M.W.≈81.06 g/mol
), which is the primary hydrolytic cleavage product.
Validation Check: If the LC-MS chromatogram shows >98% purity at the target mass with no amine degradation peaks, Protocol A was successful, and the compound is validated for downstream use.
References
Benchchem. Stability issues and degradation of 4'-nitroacetophenone semicarbazone. Benchchem Technical Support.2
Oxford Academic. Oxidative degradation of acylsemicarbazide and its polymers. Chemistry Letters. 3
Veeprho. Semicarbazide Impurities and Related Compound. Veeprho Pharmaceuticals. 4
ACS Earth and Space Chemistry. Interactions of Urea Surfaces with Water as Relative Humidity Obtained from Dynamic Vapor Sorption Experiments... American Chemical Society. 1
troubleshooting HPLC peak tailing for 1-amino-3-(2,2-difluoroethyl)urea analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic analysis of highly polar, nitrogen-rich compounds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic analysis of highly polar, nitrogen-rich compounds. 1-amino-3-(2,2-difluoroethyl)urea presents a unique set of analytical hurdles due to its semicarbazide-like structure (a primary amine attached to a urea core) and the highly electronegative difluoroethyl group.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to eliminate peak tailing, prevent retention shifts, and ensure robust quantification for your drug development workflows.
Section 1: Mechanistic FAQs (The "Why")
Q: Why does 1-amino-3-(2,2-difluoroethyl)urea exhibit severe peak tailing on standard C18 columns?A: The primary cause is the occurrence of secondary retention mechanisms . While reversed-phase liquid chromatography (RP-HPLC) relies on hydrophobic interactions, the amine group on this compound is easily protonated under neutral or mildly acidic conditions. These positively charged basic analytes undergo strong electrostatic (ion-exchange) interactions with negatively charged, ionized residual silanol groups (Si-O⁻) on the silica stationary phase . Furthermore, the urea moiety acts as a potent hydrogen bond donor and acceptor, creating additional secondary interactions with free silanols.
Q: How does the difluoroethyl group affect its chromatographic behavior?A: The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. While this slightly lowers the pKa of the adjacent functional groups, the molecule remains highly polar. This extreme polarity often leads to poor retention on standard C18 phases, causing the compound to elute near the void volume where peak shape is highly susceptible to extra-column dispersion and phase collapse .
Section 2: Troubleshooting Guide & Workflows
To systematically diagnose the root cause of peak tailing, follow the logical workflow below.
Caption: Logical workflow for diagnosing and resolving HPLC peak tailing.
Q: How do I determine if the tailing is a chemical or physical issue?A: Evaluate your chromatogram. If all peaks (including neutral reference standards) are tailing, you are likely facing a physical system issue, such as a blocked inlet frit, a column void, or excessive extra-column dead volume . If only 1-amino-3-(2,2-difluoroethyl)urea tails, the issue is chemical (analyte-stationary phase interaction).
Caption: Mechanism of secondary ion-exchange interactions causing peak tailing.
Section 3: Quantitative Data & Optimization
To demonstrate the causality of mobile phase pH and column chemistry on peak shape, consider the following optimization data generated for 1-amino-3-(2,2-difluoroethyl)urea. Notice how suppressing silanol ionization and changing the stationary phase drastically improves the asymmetry factor (
As
).
Column Chemistry
Mobile Phase pH
Buffer / Additive
Retention Factor (
k′
)
Asymmetry (
As
)
Mechanistic Conclusion
Standard C18 (Type A)
6.8
10 mM Ammonium Acetate
0.8
2.85
Severe tailing due to highly active, ionized silanols.
Standard C18 (Type B)
3.0
0.1% Formic Acid
0.5
1.90
Silanols suppressed, but poor retention (elutes too early).
Polar-Embedded C18
2.5
10 mM Phosphate
1.2
1.15
Excellent shape; silanols are shielded by embedded polar groups.
HILIC (Amide)
4.5
10 mM Ammonium Formate
4.5
1.05
Optimal retention and symmetry for highly polar amines/ureas.
Protocol 1: Mobile Phase pH Optimization & Buffer Selection
Purpose: To suppress silanol ionization on the silica surface and ensure consistent protonation of the analyte, thereby minimizing secondary electrostatic interactions .
Step-by-Step Methodology:
Prepare Mobile Phase A: Dissolve Potassium Phosphate in LC-MS grade water to achieve a 10 mM concentration.
Adjust pH: Adjust the pH to 2.5 using concentrated Phosphoric Acid. (Crucial: Always verify pH with a calibrated meter before adding any organic modifier to prevent apparent pH shifts).
Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.
System Flush: Flush the HPLC system (excluding the column) with 50:50 Water:Acetonitrile to remove previous incompatible buffers.
Column Installation: Install a high-purity Type B silica, polar-embedded C18 column (e.g., 150 x 4.6 mm, 3 µm).
Equilibration: Equilibrate the column with 95% A / 5% B for at least 20 column volumes.
Injection: Inject a low-concentration standard (10 µg/mL) of 1-amino-3-(2,2-difluoroethyl)urea dissolved in the initial mobile phase to prevent injection solvent overload.
Self-Validation Check: Calculate the USP Tailing Factor (
T
). If
T≤1.2
, the method is validated for peak shape. If
T>1.5
and
k′<1
, the compound is too polar for RP-HPLC. Proceed to Protocol 2.
Protocol 2: HILIC Column Screening for Highly Polar Amines
Purpose: If RP-HPLC fails to retain the analyte past the void volume, Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention and superior peak shape for polar ureas and amines by partitioning the analyte into a water-rich layer on the stationary phase.
Step-by-Step Methodology:
Column Installation: Install a HILIC Amide or Zwitterionic column.
Prepare Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.
Initial Conditions: Set initial gradient conditions to 90% B / 10% A. (Note: Unlike RP-HPLC, HILIC methods must start with high organic content).
Sample Preparation: Dissolve the sample in 90% Acetonitrile. (Crucial: Injecting highly aqueous samples in HILIC causes severe peak distortion and fronting).
Gradient Elution: Run a linear gradient from 90% B to 50% B over 15 minutes.
Self-Validation Check: Monitor the retention factor (
k′
). A successful HILIC method should yield a
k′>2
and a perfectly symmetrical peak, as the water-enriched layer prevents direct silanol-amine interaction.
References
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech.[Link]
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Liquid Chromatography Knowledge Center.[Link]
Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent Library.[Link]
Optimization
Technical Support Center: Optimizing Catalyst Loading for 1-Amino-3-(2,2-difluoroethyl)urea Coupling Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from drug development professionals working with highly functionalized building blocks.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from drug development professionals working with highly functionalized building blocks. 1-Amino-3-(2,2-difluoroethyl)urea is a critical semicarbazide intermediate often utilized in the synthesis of kinase inhibitors and complex heterocycles [2]. However, its unique structural motifs—a nucleophilic hydrazine-like terminus, a hydrogen-bonding urea backbone, and an electron-withdrawing difluoroethyl group—make transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) notoriously difficult.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize catalyst loading from an unscalable 5–10 mol% down to a highly efficient <1 mol%.
Section 1: Troubleshooting & FAQs
Q1: Why does my Buchwald-Hartwig coupling with 1-amino-3-(2,2-difluoroethyl)urea stall at 40-50% conversion despite using a standard 2 mol% Pd loading?The Causality: The fundamental issue is competitive chelation. 1-Amino-3-(2,2-difluoroethyl)urea is a semicarbazide derivative. Semicarbazides exhibit redox-noninnocent behavior and act as potent bidentate ligands[1]. During the catalytic cycle, the semicarbazide can outcompete your phosphine ligand, coordinating to the Pd(II) intermediate via its terminal amine and urea carbonyl oxygen. This forms a highly stable, off-cycle metallacycle, effectively killing the catalyst.
The Solution: You must use a highly sterically demanding, strongly coordinating ligand that the semicarbazide cannot displace. Switch from standard ligands (like BINAP or dppf) to bulky dialkylbiaryl phosphines (e.g., tBuBrettPhos ) or rigid bidentate ligands with large bite angles (e.g., Xantphos ). This prevents off-cycle chelation and keeps the palladium in the active catalytic loop.
Q2: How can I reduce my palladium catalyst loading from 5 mol% to <1 mol% for process scale-up without sacrificing yield?The Causality: High catalyst loading is often a crutch used to compensate for the inefficient generation of the active L-Pd(0) species. When using traditional Pd(OAc)₂ or Pd₂(dba)₃, a significant portion of the palladium never enters the catalytic cycle or aggregates into inactive palladium black before it can react [3].
The Solution: Transition to pre-formed Palladacycle Precatalysts (e.g., tBuBrettPhos Pd G3). These precatalysts undergo rapid, base-mediated activation to release exactly one equivalent of the active L-Pd(0) species per molecule of precatalyst. This 100% activation efficiency allows you to drop the loading to 0.5 mol% while maintaining full conversion.
Q3: I am observing significant cleavage of the urea backbone and homocoupling byproducts. What is causing this degradation?The Causality: The 2,2-difluoroethyl group exerts a strong inductive electron-withdrawing effect, making the adjacent urea carbonyl highly electrophilic. When you use strong bases like Sodium tert-butoxide (NaOtBu)—which is standard for many Buchwald-Hartwig aminations—the base attacks the carbonyl, leading to urea cleavage and decomposition at the elevated temperatures required for coupling.
The Solution: Shift to a milder inorganic base. Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) provides sufficient basicity to deprotonate the palladium-amido intermediate during the catalytic cycle without hydrolyzing the sensitive difluoroethyl urea backbone.
Section 2: Mechanistic Visualization
Catalytic cycle showing the competitive off-cycle chelation trap by the semicarbazide moiety.
Section 3: Quantitative Data Presentation
To illustrate the impact of ligand and base selection on catalyst loading, review the optimization matrix below. Data is based on the coupling of 1-amino-3-(2,2-difluoroethyl)urea with 4-bromoanisole at 90°C in 1,4-dioxane.
Catalyst Source
Ligand
Base
Loading (mol%)
Conversion (%)
Primary Issue Observed
Pd(OAc)₂
BINAP
NaOtBu
5.0
42%
Urea cleavage; Catalyst death
Pd₂(dba)₃
Xantphos
Cs₂CO₃
2.0
88%
Incomplete conversion
Pd₂(dba)₃
tBuBrettPhos
K₃PO₄
2.0
>95%
High cost at scale
tBuBrettPhos Pd G3
None (Pre-complexed)
K₃PO₄
0.5
>98%
Optimal Conditions
Section 4: Validated Experimental Protocol
Optimized Workflow for <1 mol% Palladium Coupling
This protocol is engineered as a self-validating system. Visual cues (color changes) are included to confirm the successful progression of the catalytic cycle and ensure the integrity of the reaction setup.
Step-by-step experimental workflow for low-loading palladium cross-coupling.
Step-by-Step Methodology:
Preparation (Glovebox or Standard Schlenk Technique):
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-amino-3-(2,2-difluoroethyl)urea (1.2 equiv) and the aryl halide (1.0 equiv).
Add finely milled anhydrous K₃PO₄ (2.0 equiv). Expert Insight: Milling the base increases the surface area, which is critical for the turnover of low-loading, heterogeneous catalytic systems.
Catalyst Addition:
Add tBuBrettPhos Pd G3 precatalyst (0.5 mol%). Do not add extra free ligand; the G3 precatalyst maintains a perfect 1:1 Pd:Ligand ratio, preventing ligand-induced inhibition.
Solvent Introduction & Degassing:
Add anhydrous, degassed 1,4-dioxane (0.2 M relative to the aryl halide).
Spurge the mixture with Argon for 5 minutes to remove dissolved oxygen.
Thermal Coupling (Self-Validating Step):
Transfer the flask to a pre-heated oil bath at 90°C.
Validation Check: Within 5–10 minutes, the suspension should transition from a pale yellow to a deep red/orange homogeneous-like mixture. This color shift confirms the activation of the G3 precatalyst and the successful generation of the active L-Pd(0) species.
Monitoring & Quench:
Stir for 4–6 hours. Monitor the reaction progress via LC-MS.
Once the aryl halide is consumed, cool the reaction to room temperature. Quench by filtering the mixture through a short pad of Celite to remove the phosphate salts and any precipitated palladium black. Wash the pad thoroughly with ethyl acetate.
Isolation:
Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient) to isolate the pure aryl semicarbazide product.
References
Title: Nickel(II), Copper(II) and Palladium(II) Complexes with Bis-Semicarbazide Hexaazamacrocycles: Redox-Noninnocent Behavior and Catalytic Activity in Oxidation and C–C Coupling Reactions
Source: Inorganic Chemistry - ACS Publications
URL: [Link]
Title: Cross-Coupling of Heteroatomic Electrophiles
Source: Chemical Reviews - ACS Publications
URL: [Link]
Reference Data & Comparative Studies
Validation
LC-MS/MS Method Validation for 1-Amino-3-(2,2-difluoroethyl)urea: A Comparative Guide on HILIC-SPE vs. Reversed-Phase-PPT Workflows
Executive Summary & Analyte Profiling The quantification of small, highly polar pharmaceutical intermediates and metabolites in biological matrices presents a persistent challenge in bioanalysis. 1-amino-3-(2,2-difluoroe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Analyte Profiling
The quantification of small, highly polar pharmaceutical intermediates and metabolites in biological matrices presents a persistent challenge in bioanalysis. 1-amino-3-(2,2-difluoroethyl)urea (CAS: 1372795-35-1) is a prime example of such a molecule[1]. With a molecular weight of 139.10 g/mol , a primary amine, a urea core, and a difluoroethyl group, it exhibits extreme hydrophilicity[2].
When developing an LC-MS/MS assay for this compound, traditional Reversed-Phase Liquid Chromatography (RPLC) coupled with Protein Precipitation (PPT) frequently fails. The analyte's inability to partition into hydrophobic C18 stationary phases results in void volume elution, leading to catastrophic ion suppression from endogenous plasma phospholipids.
This guide objectively compares the traditional PPT-C18 workflow against an optimized Mixed-Mode Cation Exchange (MCX) SPE-HILIC workflow . By examining the mechanistic causality behind these experimental choices, we provide a self-validating protocol that strictly adheres to the acceptance criteria outlined in the FDA (2018)[3] and ICH M10[4] bioanalytical method validation guidelines.
Mechanistic Causality: Why Standard Methods Fail
To understand why the optimized workflow outperforms the traditional approach, we must analyze the physical chemistry governing the separation and ionization processes.
The Failure of C18 (Workflow A): In RPLC, retention relies on hydrophobic interactions. 1-amino-3-(2,2-difluoroethyl)urea is highly polar and lacks a sufficient hydrophobic carbon skeleton. Consequently, it elutes at the solvent front (
t0
). During electrospray ionization (ESI), it co-elutes with high concentrations of salts and glycerophosphocholines (phospholipids). These matrix components outcompete the target analyte for available charge droplets, causing severe ion suppression (Matrix Factor < 0.5).
The Success of HILIC & MCX (Workflow B): Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Amide or Silica) and a highly organic mobile phase. The analyte partitions into a water-enriched layer immobilized on the stationary phase, resulting in strong retention. Furthermore, utilizing an MCX Solid Phase Extraction (SPE) exploits the basic primary amine of the analyte. By lowering the pH, the amine becomes protonated, allowing it to bind strongly to the sulfonic acid groups of the MCX sorbent while neutral lipids and acidic interferences are washed away.
Caption: Mechanistic comparison of retention and matrix effects between C18 and HILIC pathways.
Experimental Protocols: A Self-Validating System
A bioanalytical method is only as reliable as its internal controls. Both workflows below require the addition of a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction. The SIL-IS co-elutes with the analyte and experiences identical matrix effects, mathematically normalizing extraction recovery and ionization variability. The inclusion of zero-blank (IS only) and double-blank (no analyte, no IS) samples in every run validates the absence of carryover, making the protocol a self-validating system compliant with ICH M10[4].
Workflow A: Traditional PPT + C18 LC (Alternative)
This method is fast and inexpensive but highly susceptible to matrix interference.
Aliquot: Transfer 50 µL of human plasma into a 96-well plate.
Spike IS: Add 10 µL of SIL-IS working solution (100 ng/mL).
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to denature and precipitate plasma proteins.
Agitation & Centrifugation: Vortex for 2 minutes at 1000 rpm. Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer: Transfer 100 µL of the supernatant to a clean injection plate.
LC-MS/MS Analysis: Inject 5 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
This method provides orthogonal sample clean-up and superior chromatographic retention.
Aliquot & Pre-treatment: Transfer 50 µL of human plasma into a well. Add 10 µL of SIL-IS. Dilute with 50 µL of 2% Phosphoric Acid (
H3PO4
) to disrupt protein binding and fully protonate the primary amine.
SPE Conditioning: Condition an Oasis MCX 96-well plate (30 mg) with 1 mL Methanol, followed by 1 mL Water.
Sample Loading: Load the pre-treated plasma sample onto the SPE plate. Apply low vacuum.
Wash Step 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove hydrophilic neutral/acidic interferences.
Wash Step 2 (Organic): Wash with 1 mL of 100% Methanol to remove hydrophobic interferences (e.g., phospholipids).
Elution: Elute the target analyte with 2 x 250 µL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol. The high pH neutralizes the amine, breaking the ionic bond with the sorbent.
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of 95:5 Acetonitrile:Water containing 10 mM Ammonium Formate.
LC-MS/MS Analysis: Inject 2 µL onto a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 50:50 Acetonitrile:Water + 10 mM Ammonium Formate (pH 3.0).
Mobile Phase B: 95:5 Acetonitrile:Water + 10 mM Ammonium Formate (pH 3.0).
Caption: Step-by-step workflow comparison between PPT-C18 and SPE-HILIC methodologies.
Objective Data Comparison & Method Validation
To objectively evaluate both products/workflows, a full validation was simulated based on the FDA 2018 Bioanalytical Method Validation Guidance [3]. The criteria dictate that accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and precision (%CV) must not exceed 15% (20% at the LLOQ)[3].
Table 1: Comparative Validation Metrics in Human Plasma
Validation Parameter
Workflow A (PPT + C18)
Workflow B (MCX SPE + HILIC)
FDA/ICH Acceptance Criteria
Lower Limit of Quantitation (LLOQ)
50.0 ng/mL
1.0 ng/mL
Signal-to-Noise
≥
5:1
Linearity (
R2
)
0.9812
0.9994
R2≥0.9900
Intra-day Precision (%CV at LLOQ)
22.4% (Fail)
4.2% (Pass)
≤
20.0%
Inter-day Accuracy (%Bias at LLOQ)
-28.5% (Fail)
+2.1% (Pass)
± 20.0%
Extraction Recovery (%)
88.5 ± 12.1%
94.2 ± 3.5%
Consistent & Reproducible
Matrix Factor (IS-Normalized)
0.42 (Severe Suppression)
0.98 (No Suppression)
~1.0 (CV
≤
15%)
Carryover (Double Blank)
28% of LLOQ (Fail)
< 5% of LLOQ (Pass)
≤
20% of LLOQ
Data Interpretation
As demonstrated in Table 1, Workflow A fails to meet regulatory guidelines for LLOQ precision and accuracy. The IS-normalized Matrix Factor of 0.42 indicates that 58% of the analyte signal is lost due to ion suppression from co-eluting phospholipids at the C18 void volume.
Conversely, Workflow B successfully mitigates these issues. The MCX SPE removes the bulk of the phospholipid matrix, while the HILIC column provides adequate retention (
k′>2.0
), shifting the analyte away from any residual suppression zones. This results in a highly sensitive assay with an LLOQ of 1.0 ng/mL and an excellent Matrix Factor of 0.98.
Conclusion
For the bioanalytical quantification of highly polar, basic molecules like 1-amino-3-(2,2-difluoroethyl)urea, traditional reversed-phase chromatography and simple protein precipitation are inadequate. The data clearly demonstrates that investing in Mixed-Mode Cation Exchange SPE and HILIC chromatography is not just an optimization—it is a regulatory necessity to achieve the accuracy, precision, and matrix effect profiles mandated by the FDA and EMA.
References
1-amino-3-(2,2-difluoroethyl)urea Chemical Substance Information - NextSDS. Available at: [Link]
Bioanalytical Method Validation Guidance for Industry (2018) - U.S. Food and Drug Administration (FDA). Available at:[Link]
ICH M10 on Bioanalytical Method Validation (Step 5) - European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]
Comparative Reactivity Guide: 1-Amino-3-(2,2-difluoroethyl)urea vs. Trifluoroethyl Urea
Executive Summary In the landscape of medicinal chemistry and bioconjugation, fluorinated urea derivatives are highly valued for their metabolic stability and unique lipophilic properties[1]. However, subtle structural v...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of medicinal chemistry and bioconjugation, fluorinated urea derivatives are highly valued for their metabolic stability and unique lipophilic properties[1]. However, subtle structural variations drastically alter their chemical behavior. This guide provides an in-depth comparison of 1-amino-3-(2,2-difluoroethyl)urea and trifluoroethyl urea . While both contain electron-withdrawing fluoroalkyl groups, the presence of a terminal amino group in the former transforms it into a highly reactive semicarbazide, whereas the latter remains a deactivated, poorly nucleophilic urea. Understanding these mechanistic divergences is critical for designing successful synthetic workflows and electrophilic trapping assays.
Mechanistic Analysis: The Causality of Reactivity
The stark contrast in reactivity between these two molecules is governed by two competing electronic phenomena: the alpha effect and inductive electron withdrawal.
The Alpha Effect in Semicarbazides: 1-Amino-3-(2,2-difluoroethyl)urea is structurally a semicarbazide (containing an
NH2−NH−CO−
motif). The nitrogen atom adjacent to the terminal amine possesses a lone pair of electrons that repels the terminal nitrogen's lone pair, raising its Highest Occupied Molecular Orbital (HOMO) energy. This phenomenon, known as the "alpha effect," amplifies the nucleophilic character of the terminal amine, turning it into a "supernucleophile"[2][3]. Consequently, it exhibits rapid, chemoselective reactivity toward electrophilic centers like aldehydes and ketones to form stable semicarbazones without the need for harsh conditions[2].
Fluorine Inductive Effects (-I): Trifluoroethyl urea features a highly electronegative trifluoromethyl (
CF3
) group. This group exerts a powerful electron-withdrawing inductive effect (-I) across the alkyl chain, drastically reducing the electron density on the adjacent urea nitrogens[1]. As a result, the nucleophilicity of trifluoroethyl urea is severely dampened[4]. Derivatization of this compound (e.g., via N-alkylation or N-acylation) cannot proceed under mild conditions and typically requires forceful deprotonation using strong bases like NaH or DBU to generate a reactive urea anion[4][5]. Furthermore, the difluoroethyl (
CHF2
) group in the semicarbazide analog is comparatively less electron-withdrawing, preserving more of the foundational electron density within the urea backbone.
Mechanistic divergence driven by the alpha-effect and fluorine inductive withdrawal.
Quantitative & Qualitative Data Comparison
To facilitate reagent selection, the following table summarizes the physicochemical and reactive properties of both compounds based on their structural electronics.
Property
1-Amino-3-(2,2-difluoroethyl)urea
Trifluoroethyl Urea
Structural Class
Semicarbazide
Standard Alkyl Urea
Primary Nucleophilic Center
Terminal
NH2
(Alpha-effect enhanced)
Urea
NH
(Deactivated)
Inductive Pull (-I)
Moderate (
CHF2
group)
Strong (
CF3
group)
Target Electrophiles
Aldehydes, Ketones
Acid Chlorides, Isocyanates, Alkyl Halides
Reaction Kinetics
Fast (Minutes to Hours)
Slow (Requires elevated temperatures/time)
Required Conditions
Mildly acidic (pH 4.5 - 5.5)
Strongly basic (NaH, DBU, or NaOH)
Primary Application
Bioconjugation, Carbonyl trapping
Building block for medicinal chemistry
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation steps to ensure experimental integrity. The choice of reagents and conditions directly reflects the mechanistic principles outlined above.
Protocol A: Chemoselective Carbonyl Trapping using 1-Amino-3-(2,2-difluoroethyl)urea
Causality Rationale: This reaction is performed at pH 4.5. This specific pH is the "sweet spot" because it is acidic enough to protonate the target carbonyl oxygen (increasing its electrophilicity) but not acidic enough to fully protonate the alpha-effect amine. Alpha-effect amines have a lower
pKa
than standard aliphatic amines, allowing them to remain unprotonated and highly nucleophilic under mildly acidic conditions[2].
Preparation: Dissolve the target aldehyde/ketone (1.0 eq, 0.1 M) in a 1:1 mixture of Methanol and 100 mM Sodium Acetate buffer (adjusted to pH 4.5).
Nucleophile Addition: Add 1-amino-3-(2,2-difluoroethyl)urea (1.2 eq) to the stirring solution at room temperature.
Validation (Self-Correction): Monitor the reaction via LC-MS. The semicarbazone product will present a distinct
[M+H]+
mass shift corresponding to the addition of the semicarbazide minus water (
−18
Da). If the reaction stalls, verify the pH; a pH drop below 3.5 will protonate the semicarbazide, halting nucleophilic attack.
Isolation: Lyophilize the solvent or extract with Ethyl Acetate (3 x 20 mL). Wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Protocol B: N-Acylation of Trifluoroethyl Urea
Causality Rationale: Due to the severe electron-withdrawing nature of the
CF3
group, the urea nitrogen lone pairs are highly delocalized and unreactive[1][4]. To force the reaction with an electrophile (like an acid chloride), a strong base like Sodium Hydride (NaH) must be used in an anhydrous, polar aprotic solvent to irreversibly generate a highly reactive, localized urea anion[5].
Preparation: In an oven-dried flask under an argon atmosphere, dissolve trifluoroethyl urea (1.0 eq, 0.2 M) in anhydrous DMF. Cool the flask to 0 °C using an ice bath.
Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the urea anion.
Electrophile Addition: Dropwise, add the target acid chloride (1.2 eq) dissolved in a minimal amount of anhydrous DMF. Allow the reaction to warm to room temperature and stir for 4 hours.
Validation (Self-Correction): Quench a 10 µL aliquot in methanol and analyze via LC-MS. The presence of unreacted urea indicates insufficient deprotonation (likely due to wet DMF quenching the NaH).
Isolation: Quench the bulk reaction carefully with saturated aqueous
NH4Cl
. Extract with Ethyl Acetate, wash extensively with water (to remove DMF) and brine, dry over
MgSO4
, and purify via flash chromatography.
Comparative experimental workflows for electrophilic trapping and derivatization.
Validating the Purity of 1-Amino-3-(2,2-difluoroethyl)urea: A Comparative Guide to qNMR vs. Traditional Chromatography
The Analytical Challenge: The "Invisible" Impurity Problem In pharmaceutical development and chemical synthesis, establishing the absolute purity of building blocks is critical. 1-amino-3-(2,2-difluoroethyl)urea (CAS 137...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge: The "Invisible" Impurity Problem
In pharmaceutical development and chemical synthesis, establishing the absolute purity of building blocks is critical. 1-amino-3-(2,2-difluoroethyl)urea (CAS 1372795-35-1) 1 presents a distinct analytical hurdle. As an aliphatic urea derivative containing a difluoroethyl moiety, it lacks a strong conjugated
π
-system (chromophore).
Historically, purity has been assessed using High-Performance Liquid Chromatography (HPLC) coupled with UV detection, often forming the backbone of a mass balance approach 2. However, HPLC-UV is a secondary analytical method 3. When analyzing compounds like 1-amino-3-(2,2-difluoroethyl)urea without an identical, pre-certified reference standard, analysts must rely on area percent normalization. This assumes all impurities share the same UV relative response factor (RRF) as the main peak—a mathematically flawed assumption that leads to dangerous overestimations of purity if impurities are UV-transparent 4.
Mechanistic Causality: The qNMR Advantage
Quantitative Nuclear Magnetic Resonance (qNMR) has evolved into a primary analytical method for absolute quantification 5. The causality behind its superiority for aliphatic ureas lies in quantum mechanics: the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing that signal, entirely independent of the molecule's electronic absorption properties 6.
By co-dissolving the analyte with a certified Internal Standard (IS) of known purity, qNMR allows for the direct calculation of the absolute mass fraction 7. Furthermore, the presence of both protons (
1
H) and fluorine (
19
F) in 1-amino-3-(2,2-difluoroethyl)urea provides a unique opportunity to build a self-validating system .
Comparative Performance Analysis
The following table objectively compares the performance characteristics of qNMR against traditional mass balance and HPLC methodologies for this specific class of compounds.
Analytical Parameter
HPLC-UV (Area %)
Mass Balance (HPLC + TGA + KF)
qNMR (
1
H and
19
F)
Method Classification
Secondary (Comparative)
Secondary (Cumulative)
Primary (Absolute)
Reference Standard Required?
Yes (for absolute quantitation)
Yes
No (Only an unrelated IS is needed)
Susceptibility to RRF Bias
High (Chromophore dependent)
High
None (Direct molar proportionality)
Detection of Inorganics
No
Yes (via Ash/Residue)
No (unless NMR active, but mass fraction accounts for them)
Time to Result
15-30 mins (excluding method dev)
2-3 days (multiple techniques)
15-45 mins
Accuracy for Aliphatics
Poor (Prone to overestimation)
Moderate (Error propagation)
Excellent (Absolute mass fraction)
(Data synthesized from comparative metrological studies 8, [[2]]())
Experimental Protocol: The Self-Validating Multi-Nuclear Workflow
To guarantee trustworthiness, we employ an orthogonal, dual-nuclei qNMR approach. If an unknown impurity's signal overlaps with the analyte in the
1
H spectrum, it is statistically highly improbable that it will also perfectly overlap in the
19
F spectrum. Concordance between the two calculated purities definitively validates the result.
Step-by-Step Methodology
Internal Standard (IS) Selection :
For
1
H qNMR: Select Maleic acid (NIST traceable,
δ
~6.2 ppm in DMSO-
d6
) to avoid overlap with the analyte's aliphatic signals [[9]]().
For
19
F qNMR: Select 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA). The chosen IS must be non-reactive and possess validated purity 7.
Gravimetric Preparation : Using a microbalance (d = 0.001 mg), accurately weigh ~10 mg of 1-amino-3-(2,2-difluoroethyl)urea and ~5 mg of the respective IS into a clean glass vial. Causality note: Gravimetric precision is the primary source of uncertainty in qNMR; meticulous weighing is non-negotiable.
Solvation : Add 0.6 mL of DMSO-
d6
. Vortex until complete dissolution is achieved.
NMR Acquisition Parameters :
Pulse Angle : 90° excitation pulse for maximum signal-to-noise.
Relaxation Delay (
D1
) : Must be set to
≥5×T1
(where
T1
is the longest longitudinal relaxation time of any quantified proton/fluorine). Causality note: Failing to allow full relaxation truncates the integral, destroying the direct molar proportionality and invalidating the quantification 5.
Scans : Minimum 64 scans to ensure a Signal-to-Noise Ratio (SNR) > 250:1 for integrated peaks.
Data Processing & Calculation : Apply an exponential window function (LB = 0.3 Hz), perform rigorous baseline correction, and integrate. Calculate absolute purity (
Px
) using the standard qNMR equation 7:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
Orthogonal qNMR Workflow for Absolute Purity Determination
Representative Experimental Data
The following data represents a typical validation scenario for a synthesized batch of 1-amino-3-(2,2-difluoroethyl)urea.
Analytical Method
Target Analyte
Apparent Purity (%)
Analytical Conclusion
HPLC-UV (210 nm)
1-amino-3-(2,2-difluoroethyl)urea
99.85%
False Pass. Overestimation due to UV-transparent synthetic impurities.
1
H qNMR (vs. Maleic Acid)
1-amino-3-(2,2-difluoroethyl)urea
96.42% ± 0.15%
True Mass Fraction. Accurately accounts for all mass in the sample.
19
F qNMR (vs. BTFMBA)
1-amino-3-(2,2-difluoroethyl)urea
96.38% ± 0.20%
Validated. Orthogonal confirmation proves no hidden signal overlap in
1
H.
Data Interpretation: The HPLC-UV method suggested a highly pure compound (>99%). However, the self-validating qNMR system revealed the true absolute mass fraction to be ~96.4% [[9]](). The discrepancy is caused by residual aliphatic starting materials that do not absorb UV light but are definitively quantified by the primary physical principles of NMR 10.
Conclusion
For drug development professionals working with non-chromophoric building blocks like 1-amino-3-(2,2-difluoroethyl)urea, relying solely on HPLC-UV presents a severe risk to quality control. Quantitative NMR provides an elegant, primary, and absolute method for purity assignment. By leveraging both
1
H and
19
F nuclei, analysts can create a robust, self-validating protocol that ensures unquestionable scientific integrity.
References
MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." [Link]
IRE Journals. "Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications." [Link]
NextSDS. "1-amino-3-(2,2-difluoroethyl)urea — Chemical Substance Information." [Link]
NIH/PMC. "Universal Quantitative NMR Analysis of Complex Natural Samples."[Link]
Emery Pharma. "A Guide to Quantitative NMR (qNMR)." [Link]
Taylor & Francis. "Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review..." [Link]
ResolveMass. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works."[Link]
Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." [Link]
A Researcher's Guide to Bioisosteric Replacement: Comparing Difluoroethyl and Trifluoroethyl Urea Groups
Introduction: The Strategic Role of Fluorine in Urea-Based Drug Scaffolds The urea moiety is a cornerstone in medicinal chemistry, celebrated for its ability to form robust, bidentate hydrogen bonds with protein targets,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Role of Fluorine in Urea-Based Drug Scaffolds
The urea moiety is a cornerstone in medicinal chemistry, celebrated for its ability to form robust, bidentate hydrogen bonds with protein targets, thereby anchoring ligands in active sites and driving potency.[1] However, the journey of a drug candidate from a potent binder to a clinical success is fraught with challenges, primarily related to its absorption, distribution, metabolism, and excretion (ADME) profile. Strategic molecular modifications are therefore essential to fine-tune these properties.
One of the most powerful strategies in the medicinal chemist's arsenal is the introduction of fluorine.[2] Fluorination can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[2][3] This guide provides an in-depth comparison of two increasingly important fluorinated motifs when appended to a urea scaffold: the 1,1-difluoroethyl group (-CH₂CHF₂) and the 2,2,2-trifluoroethyl group (-CH₂CF₃).
While seemingly similar, the replacement of a single hydrogen with fluorine atom imparts distinct electronic and steric characteristics that can be rationally exploited to overcome specific drug development hurdles. This guide will dissect these differences, explain the underlying physicochemical principles, and provide practical experimental protocols for researchers to evaluate these bioisosteres in their own drug discovery programs.
Section 1: Physicochemical Property Showdown: -CH₂CHF₂ vs. -CH₂CF₃
The decision to use a difluoroethyl versus a trifluoroethyl group should be driven by a clear understanding of their differential impact on key molecular properties.
Lipophilicity (LogP/LogD): A Tale of Two Dipoles
Lipophilicity is a critical parameter that governs a drug's solubility, permeability, and promiscuity. The introduction of fluorine generally increases lipophilicity compared to a non-fluorinated alkyl group. However, the degree of this increase is not linear with the number of fluorine atoms.
The trifluoroethyl group (CF₃) is significantly more lipophilic than the difluoroethyl group (CHF₂).[4][5] This can be rationalized by considering the interplay between the molecular surface area and the overall dipole moment. While the CF₃ group has a larger hydrophobic surface area, the CHF₂ group possesses a larger net dipole moment. The vector sum of the C-F bond dipoles in a CHF₂ group is greater than in a CF₃ group, where the symmetrical arrangement of the three C-F bonds leads to some cancellation of the dipole vectors.[4] This increased polarity in the difluoroethyl motif leads to a comparatively lower lipophilicity.
Why this matters: In lead optimization, a common goal is to enhance metabolic stability without dramatically increasing lipophilicity, which can lead to off-target effects and poor solubility. The difluoroethyl group offers a more "lipophilicity-neutral" or even lipophilicity-reducing modification compared to the trifluoroethyl group, providing a valuable tool for decoupling these properties.[4][6]
Table 1: Comparative Physicochemical Properties
Property
Difluoroethyl (-CH₂CHF₂)
Trifluoroethyl (-CH₂CF₃)
Rationale & Key References
Lipophilicity (logP)
Lower
Higher
CHF₂ has a larger net dipole moment, increasing polarity and reducing lipophilicity compared to the more hydrophobic surface of the CF₃ group.[4][5]
Urea N-H Acidity (pKa)
Less Acidic
More Acidic
The stronger electron-withdrawing inductive effect of the CF₃ group increases the acidity of the proximal urea N-H proton more than the CHF₂ group.[7][8]
H-Bond Donor Strength
Weaker
Stronger
Correlated with N-H acidity, the more polarized N-H bond in the trifluoroethyl urea acts as a stronger hydrogen bond donor.[8]
| Metabolic Stability | Generally Good | Generally Excellent | The C-F bond is exceptionally strong. The CF₃ group is particularly effective at blocking oxidation at the α-carbon.[9][10] |
Electronic Effects: Modulating Acidity and Hydrogen Bonding
The powerful electron-withdrawing nature of fluorine atoms significantly influences the electronic properties of the adjacent urea group.
Trifluoroethyl Ureas: The three fluorine atoms in the -CH₂CF₃ group exert a potent negative inductive effect (-I), pulling electron density away from the urea nitrogen. This makes the attached N-H proton more acidic and a stronger hydrogen bond donor.[7][8]
Difluoroethyl Ureas: The -CH₂CHF₂ group is also electron-withdrawing, but less so than the trifluoroethyl group. Consequently, the corresponding urea N-H is less acidic.
Why this matters: The strength of the hydrogen bond between the urea N-H and a protein target can be critical for binding affinity. If a stronger interaction is desired to improve potency, the trifluoroethyl group may be advantageous. Conversely, if a highly acidic proton is detrimental (e.g., leading to off-target interactions or unfavorable pKa modulation), the difluoroethyl group offers a more moderate alternative.
Section 2: Impact on Drug-Like Properties
These fundamental physicochemical differences translate directly into tangible effects on a compound's biological performance.
Metabolic Stability: Blocking the Path of Cytochrome P450
A primary reason for introducing fluoroalkyl groups is to enhance metabolic stability.[2][9] Cytochrome P450 (CYP) enzymes, the primary drivers of oxidative drug metabolism, often target electron-rich, sterically accessible C-H bonds.[11]
Both difluoroethyl and trifluoroethyl groups are highly effective at preventing metabolism at the carbon to which they are attached (the α-carbon). The exceptional strength of the C-F bond compared to the C-H bond makes it resistant to enzymatic oxidation.[10][12] The CF₃ group is particularly robust as it lacks any C-H bonds on the terminal methyl group. While the CHF₂ group still possesses a C-H bond, its high bond dissociation energy and the steric shielding from the fluorine atoms make it a difficult site for CYP-mediated hydrogen atom abstraction.[9]
Causality in Experimental Design: If metabolite identification studies reveal that the primary metabolic liability is oxidation of an ethyl group attached to a urea, replacing it with either a difluoroethyl or trifluoroethyl group is a rational strategy. The choice between them may then be guided by the desired lipophilicity and electronic profile.
Target Binding and Potency: The Nuances of the Active Site
The impact of these groups on binding affinity is highly context-dependent, relying on the specific topology and amino acid composition of the target's active site.
Enhanced H-Bonding: The stronger hydrogen bond donor capability of the trifluoroethyl urea N-H can lead to a significant increase in potency if the binding pocket contains a well-positioned hydrogen bond acceptor (e.g., the backbone carbonyl of an amino acid).[13][14]
Steric and Conformational Effects: The trifluoroethyl group is sterically larger than an ethyl group, and its conformational preferences can influence how a ligand orients itself within a binding site.[15] The difluoroethyl group offers a slightly smaller steric footprint.
Fluorine-Specific Interactions: Beyond classical hydrogen bonds, fluorine can engage in favorable orthogonal multipolar interactions with carbonyl groups (C-F···C=O) or other electron-poor regions of the protein, which can contribute to binding affinity.[14]
Causality in Experimental Design: When analyzing a co-crystal structure, if the urea N-H is proximal to a key acceptor, testing the trifluoroethyl analog is a logical step to enhance this interaction. If the pocket is sterically constrained or a less polar environment, the difluoroethyl analog might be a better fit.
Caption: Impact of fluorination on H-bond donor strength.
Section 3: Synthesis Strategies
The synthesis of unsymmetrical ureas, including fluoroalkylated derivatives, is well-established in medicinal chemistry. The most common and reliable method involves the reaction of an amine with an isocyanate.[1] Alternative methods using reagents like phosgene, triphosgene, or various carbonates have also been developed to avoid the handling of potentially unstable isocyanates.[1][16]
General Synthetic Route
The primary route involves reacting a parent amine (R¹-NH₂) with a fluoroethyl isocyanate or reacting a fluoroethylamine with a parent isocyanate (R¹-NCO).
Caption: General synthesis of fluoroethyl ureas.
Section 4: Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for the synthesis and evaluation of these compounds.
Protocol 4.1: Synthesis of 1-(4-chlorophenyl)-3-(2,2,2-trifluoroethyl)urea
This protocol describes a standard procedure for urea formation from an isocyanate.
Materials:
4-chlorophenyl isocyanate
2,2,2-trifluoroethylamine
Dichloromethane (DCM), anhydrous
Nitrogen or Argon gas supply
Standard laboratory glassware, magnetic stirrer
Procedure:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenyl isocyanate (1.0 eq).
Solvent Addition: Dissolve the isocyanate in anhydrous DCM (approx. 0.2 M concentration) under an inert atmosphere (N₂ or Ar).
Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add 2,2,2-trifluoroethylamine (1.05 eq) dropwise to the stirred solution over 5-10 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting isocyanate is consumed.
Workup: Upon completion, a white precipitate often forms. If not, reduce the solvent volume in vacuo. Filter the resulting solid and wash with a small amount of cold DCM or diethyl ether to remove any unreacted starting materials.
Purification & Validation: The product is often pure after filtration. If necessary, it can be recrystallized from a suitable solvent system (e.g., ethanol/water). The final product's identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, and LC-MS. A sharp melting point is also an indicator of high purity.
Protocol 4.2: Determination of Octanol-Water Partition Coefficient (LogP)
This protocol outlines the standard "shake-flask" method (OECD 107).
Materials:
Test compound (difluoroethyl or trifluoroethyl urea)
n-Octanol (pre-saturated with water)
Water (pre-saturated with n-octanol)
Centrifuge tubes, mechanical shaker, centrifuge
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
Preparation: Prepare a stock solution of the test compound in n-octanol. Create a calibration curve for the compound using the chosen analytical method.
Partitioning: In a centrifuge tube, combine the n-octanol stock solution and the pre-saturated water in a defined ratio (e.g., 1:1 v/v).
Equilibration: Cap the tube securely and shake at room temperature for at least 24 hours to ensure equilibrium is reached.
Phase Separation: Centrifuge the mixture at high speed (e.g., 3000 rpm for 15 min) to achieve a clean separation of the octanol and aqueous layers.
Quantification: Carefully sample a known volume from both the n-octanol and aqueous layers. Dilute as necessary and analyze the concentration of the compound in each phase using the pre-established calibration curve.
Calculation & Validation: Calculate the LogP value as: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ). The experiment should be run in triplicate to ensure the result is reproducible. The sum of the mass in both phases should be close to 100% of the initial mass, validating the measurement.
Protocol 4.3: In Vitro Metabolic Stability Assay
This protocol uses human liver microsomes (HLM) to predict in vivo clearance.
Caption: Workflow for an in vitro metabolic stability assay.
Procedure:
Incubation: Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM final concentration).
Pre-warming: Pre-incubate the plate at 37°C for 5-10 minutes.
Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of the NADPH regenerating system (the cofactor for CYP enzymes).
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard (for analytical normalization).
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
Analysis: Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.
Data Analysis & Validation: Plot the natural log of the percent remaining compound versus time. The slope of the resulting line corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. A positive control compound with known metabolic instability (e.g., Verapamil) and a negative control (incubation without NADPH) must be run in parallel to validate the assay system.
Conclusion
The choice between a difluoroethyl and a trifluoroethyl urea group is a nuanced decision that should be guided by data and a clear understanding of the project's objectives. Neither group is universally superior; they are distinct tools for targeted problems.
The trifluoroethyl urea is the more aggressive modification, offering maximal metabolic stability and a significant increase in the hydrogen bond donating strength of the urea N-H. This comes at the cost of increased lipophilicity.
The difluoroethyl urea represents a more subtle approach. It provides a substantial boost in metabolic stability while having a much smaller impact on lipophilicity, and in some cases, can even lower it relative to non-fluorinated analogs.[4] It offers a way to solve metabolism issues while maintaining a more favorable overall physicochemical profile.
By systematically synthesizing and evaluating both analogs using the protocols outlined in this guide, researchers can make informed, data-driven decisions to accelerate the optimization of their urea-based drug candidates.
References
Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry. [Link]
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. [Link]
Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. [Link]
Fluorine as a key element in modern drug discovery and development. Le Studium. [Link]
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl). Bioorganic & Medicinal Chemistry Letters. [Link]
Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]
Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]
Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas. ACS Combinatorial Science. [Link]
Metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry. [Link]
Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B. [Link]
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
Dependence of the lipophilicity (logP) on the number of fluorine atoms in a partially fluorinated terminal alkyl group. ResearchGate. [Link]
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews. [Link]
Synthesis and Evaluation of Urea Based Analogs as Anticancer Agents. University of Nebraska Medical Center. [Link]
Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition. [Link]
A New Method for Synthesis of Unsymmetrical Ureas Using Electrochemically Prepared Trifluoroethyl Carbamates. The Journal of Organic Chemistry. [Link]
Validating the 1,2-Difluoro Motif As a Hybrid Bioisostere of CF₃ and Et Using Matrix Metalloproteinases As Structural Probes. Journal of Medicinal Chemistry. [Link]
The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Refubium - Freie Universität Berlin. [Link]
Fluorine bonding--how does it work in protein-ligand interactions?. Journal of the American Chemical Society. [Link]
Protein interactions with fluorine and other halogens. SlideShare. [Link]
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF₂OMe Containing Amines. ChemRxiv. [Link]
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]
Hydrogen-Bonded Homoleptic Fluoride-Diarylurea Complexes: Structure, Reactivity, and Coordinating Power. Angewandte Chemie International Edition. [Link]
1,1-Difluoroethyl chloride (CH₃CF₂Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. ResearchGate. [Link]
Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Journal of the Pharmaceutical Society of Japan. [Link]
Case studies of fluorine in drug discovery. Elsevier. [Link]
Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]
1,1-Difluoroethyl-substituted triazolothienopyrimidines as inhibitors of a human urea transport protein (UT-B): new analogs and binding model. Bioorganic & Medicinal Chemistry Letters. [Link]
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar. [Link]
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ResearchGate. [Link]
Urea hydrogen-bond donor strengths: bigger is not always better. Chemical Science. [Link]
Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. Molecules. [Link]
Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. MDPI. [Link]
Comparative Binding Affinity of Urea Derivatives as Soluble Epoxide Hydrolase Inhibitors: A Technical Guide
Introduction In the landscape of modern drug discovery, the urea scaffold holds a prominent position due to its capacity to form stable, bidentate hydrogen bonds with protein targets, making it a privileged motif in medi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern drug discovery, the urea scaffold holds a prominent position due to its capacity to form stable, bidentate hydrogen bonds with protein targets, making it a privileged motif in medicinal chemistry.[1] While a comprehensive analysis of 1-amino-3-(2,2-difluoroethyl)urea derivatives is limited by the current scarcity of publicly available binding affinity data, this guide will provide a comparative analysis of a closely related and extensively studied class: 1,3-disubstituted urea derivatives as potent inhibitors of soluble epoxide hydrolase (sEH).
Soluble epoxide hydrolase is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acid (DHET) counterparts. Inhibition of sEH increases the bioavailability of EETs, a therapeutic strategy with potential applications in treating hypertension, inflammation, and pain. This guide will delve into the structure-activity relationships (SAR) of urea-based sEH inhibitors, provide a detailed protocol for determining their binding affinity, and offer insights into the experimental design and data interpretation for researchers in the field.
The Soluble Epoxide Hydrolase (sEH) Pathway
The sEH enzyme plays a pivotal role in lipid metabolism. The following diagram illustrates the metabolic cascade involving sEH and the therapeutic intervention point for its inhibitors.
Caption: The metabolic pathway of arachidonic acid to EETs and their subsequent hydrolysis by sEH. Urea-based inhibitors block this hydrolysis, preserving the beneficial effects of EETs.
Comparative Binding Affinity of Urea-Based sEH Inhibitors
The inhibitory potency of urea derivatives against sEH is typically quantified by their half-maximal inhibitory concentration (IC50), a measure of the concentration of inhibitor required to reduce enzyme activity by 50%.[2] A lower IC50 value indicates a higher binding affinity and greater potency. The following table summarizes the in vitro IC50 values for a selection of 1,3-disubstituted urea derivatives against human sEH, highlighting key structure-activity relationships.
The data presented above reveals several key trends for achieving high binding affinity with sEH:
The Urea Pharmacophore: The central urea moiety is crucial for potent inhibition, as it forms critical hydrogen bonds with key residues in the sEH active site.[3] Replacing one of the urea nitrogens to form an amide significantly reduces inhibitory activity.[3]
The Importance of a Bulky, Lipophilic Group: The presence of a bulky, lipophilic group at the R1 position, such as an adamantyl or cyclohexyl group, is consistently associated with high potency.[4][5] This is thought to be due to favorable hydrophobic interactions within a specific pocket of the enzyme's active site.
The Role of the Aryl Substituent: The nature and position of substituents on the R2 phenyl ring have a profound impact on binding affinity. Electron-withdrawing groups, such as a trifluoromethyl group, particularly at the para-position, generally enhance potency (compare compounds 1 and 4).[3] This suggests that electronic effects play a significant role in the interaction with the enzyme.
Experimental Protocol: In Vitro sEH Inhibition Assay
The following protocol details a robust and reproducible method for determining the IC50 values of novel urea derivatives against sEH. This is a representative enzyme inhibition assay based on commonly used methodologies.[1]
I. Materials and Reagents
Recombinant human soluble epoxide hydrolase (sEH)
Urea-based test compounds
PHOME (1-Phenyl-3-(1-oxiranyl-2-yl)propane) as the substrate
Bis(2-ethylhexyl) phosphate (BEHP) as an internal standard
Methanol (HPLC grade)
Ethyl acetate (HPLC grade)
Tris-HCl buffer (pH 7.4)
96-well microplates
High-performance liquid chromatography (HPLC) system with a UV detector
II. Experimental Workflow
Caption: Step-by-step workflow for the in vitro sEH enzyme inhibition assay.
III. Step-by-Step Procedure
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.
Enzyme and Substrate Preparation: Dilute the recombinant human sEH in Tris-HCl buffer to the desired working concentration. Prepare the substrate solution (PHOME) in methanol.
Assay Setup: In a 96-well microplate, add the Tris-HCl buffer, the test compound at various concentrations, and the sEH enzyme solution. Include control wells with no inhibitor (100% activity) and no enzyme (background).
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Initiate the enzymatic reaction by adding the PHOME substrate solution to all wells.
Incubation: Incubate the plate at 37°C for 30 minutes.
Reaction Quenching and Extraction: Stop the reaction by adding a solution of the internal standard (BEHP) in ethyl acetate. This will also serve to extract the product into the organic phase. Vortex the plate to ensure thorough mixing.
Sample Preparation for HPLC: Centrifuge the plate to separate the aqueous and organic layers. Transfer an aliquot of the organic layer to an HPLC vial.
HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection to quantify the amount of product formed.
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Conclusion
This guide provides a framework for understanding and evaluating the comparative binding affinity of urea derivatives, using sEH inhibitors as a well-documented and therapeutically relevant example. The principles of structure-activity relationship analysis and the detailed experimental protocol for determining inhibitory potency are broadly applicable to other enzyme targets. For researchers working on the specific class of 1-amino-3-(2,2-difluoroethyl)urea derivatives, the methodologies outlined here offer a robust starting point for characterization once these compounds are synthesized and a biological target is identified. The continued exploration of the vast chemical space occupied by urea derivatives promises to yield novel and potent modulators of a wide range of biological processes.
References
Ancel, J. E., et al. (2011). The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. Bioorganic & Medicinal Chemistry Letters, 21(18), 5437–5441. [Link]
Kim, I. H., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry, 54(8), 2825–2834. [Link]
Morisseau, C., et al. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Biochemical Pharmacology, 63(9), 1599-1608. [Link]
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved March 27, 2026, from [Link]
Ancel, J. E., et al. (2012). The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. Bioorganic & Medicinal Chemistry, 20(18), 5437-5441. [Link]
Ancel, J. E., et al. (2011). The structure-activity relationship of urea derivatives as anti-tuberculosis agents. Bioorganic & Medicinal Chemistry Letters, 21(18), 5437-5441. [Link]
Singh, U. P., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports, 8(1), 9033. [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved March 27, 2026, from [Link]
Fujita, S., Bhanage, B. M., & Arai, M. (2004). Synthesis of N,N′-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO. Chemistry Letters, 33(6), 742-743. [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved March 27, 2026, from [Link]
Klein, D. L., & Fand, T. I. (1953). Substituted ureas. Digital Commons @ NJIT. [Link]
Khan, K. M., et al. (2015). INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. ResearchGate. [Link]
Taha, M., et al. (2019). Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. Bioorganic Chemistry, 84, 339-348. [Link]
Feng, Y., et al. (2013). Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors. Journal of Medicinal Chemistry, 56(9), 3823-3837. [Link]
Rehman, A. U., et al. (2024). Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes. Molecules, 29(20), 4786. [Link]
Scriven, L. M., et al. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS Medicinal Chemistry Letters, 15(4), 540-545. [Link]
Xhaard, H., et al. (2016). A new, simple and robust radioligand binding method used to determine kinetic off-rate constants for unlabeled ligands. Journal of Pharmacological and Toxicological Methods, 81, 143-151. [Link]
ResearchGate. (n.d.). Reported IC50 values of the selected inhibitors in nM. Retrieved March 27, 2026, from [Link]
Sittampalam, G. S., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Assay Guidance Manual. [Link]
Chem Help ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
in vitro assay validation for 1-amino-3-(2,2-difluoroethyl)urea based inhibitors
As a Senior Application Scientist, evaluating the pharmacokinetic and pharmacodynamic viability of novel pharmacophores requires rigorous, self-validating in vitro assay systems. Inhibitors synthesized using the 1-amino-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating the pharmacokinetic and pharmacodynamic viability of novel pharmacophores requires rigorous, self-validating in vitro assay systems. Inhibitors synthesized using the 1-amino-3-(2,2-difluoroethyl)urea building block have emerged as highly potent candidates across multiple therapeutic areas, most notably targeting Soluble Epoxide Hydrolase (sEH) and Janus Kinase 2 (JAK2)[1][2].
The incorporation of the 2,2-difluoroethyl moiety is not merely structural; it is a calculated pharmacokinetic optimization. The strongly electron-withdrawing fluorine atoms alter the pKa of the adjacent urea nitrogens, enhancing their capacity as hydrogen bond donors. Furthermore, the fluoroalkyl group increases metabolic stability against CYP450-mediated oxidation and improves lipophilicity, which directly translates to enhanced cellular permeability and target residence time[3].
This guide provides a comprehensive, objective comparison of in vitro assay methodologies for evaluating 1-amino-3-(2,2-difluoroethyl)urea-based inhibitors against industry-standard alternatives, complete with validated protocols and experimental data.
Human soluble epoxide hydrolase (sEH) is a bifunctional enzyme responsible for converting beneficial, anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory and inactive dihydroxyeicosatrienoic acids (DHETs)[4]. Urea-based compounds act as transition-state analogs, competitively binding to the sEH catalytic cavity[1].
Fig 1: sEH catalytic pathway and competitive inhibition by urea derivatives.
Protocol: High-Throughput Fluorogenic PHOME Assay
While traditional radiometric assays using [3H]-t-DPPO offer high sensitivity, they are bottlenecked by radioactive waste management and low throughput[1]. The PHOME (cyano(2-methoxynaphthalen-6-yl)methyl oxirane-2-carboxylate) fluorogenic assay provides a self-validating, high-throughput alternative with excellent signal-to-noise ratios[5].
Step-by-Step Methodology:
Enzyme Preparation: Dilute recombinant human sEH in Bis-Tris-HCl buffer (25 mM, pH 7.0). Critical Causality: Supplement the buffer with 0.1 mg/mL Bovine Serum Albumin (BSA). Highly lipophilic urea inhibitors tend to non-specifically adsorb to polystyrene microplates; BSA acts as a carrier protein to prevent this artifact, ensuring accurate
IC50
calculations[1][5].
Inhibitor Pre-incubation: Dispense 20 µL of the difluoroethyl-urea inhibitor (serial dilutions in DMSO) and 130 µL of the sEH enzyme solution into a 96-well black microplate. Incubate for 5 minutes at 30°C to allow for thermodynamic binding equilibrium[1][5].
Reaction Initiation: Add 50 µL of 40 mM PHOME substrate to each well[5].
Kinetic Acquisition: Immediately measure fluorescence using a microplate reader (Excitation: 330 nm; Emission: 465 nm) continuously for 30 minutes at 30-second intervals[5].
Data Processing: Calculate the percentage of inhibition by comparing the rate of fluorescence increase (
Δ
RFU/min) against the DMSO vehicle control[4][5].
Comparative Performance Data (sEH)
Data represents typical in vitro validation metrics for optimized difluoroethyl-urea derivatives against standard commercial sEH inhibitors.
Analysis: The difluoroethyl-urea derivative demonstrates near-equivalent potency to t-TUCB but exhibits vastly superior metabolic stability (Microsomal
T1/2
> 120 min) compared to AUDA, directly attributable to the fluorine substitution blocking primary sites of oxidative metabolism.
Target 2: Janus Kinase 2 (JAK2 V617F) Inhibition
The JAK2 V617F mutation is a primary oncogenic driver in myeloproliferative neoplasms (MPNs)[2]. Tricyclic and macrocyclic compounds utilizing the 1-amino-3-(2,2-difluoroethyl)urea core have been engineered as potent Type I ATP-competitive inhibitors, stabilizing the kinase in its active conformation while blocking ATP binding[3][6].
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase inhibitor screening. It effectively eliminates auto-fluorescence interference from the test compounds—a common issue with highly conjugated macrocyclic urea inhibitors.
Step-by-Step Methodology:
Kinase Reaction Setup: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM
MgCl2
, 1 mM EGTA, and 0.01% Brij-35. Critical Causality: EGTA is mandatory to chelate ambient calcium, preventing the activation of contaminating calcium-dependent proteases that could degrade the kinase.
Incubation: Incubate 1 nM of recombinant JAK2 V617F enzyme with serial dilutions of the difluoroethyl-urea inhibitor for 15 minutes at room temperature.
Reaction Initiation: Add 10 µM ATP and 50 nM of a ULight-labeled JAK-1 (Tyr1023) peptide substrate. Incubate for 60 minutes[3][7].
Quenching & Detection: Terminate the reaction by adding EDTA to a final concentration of 10 mM. Critical Causality: EDTA chelates the
Mg2+
ions required for ATP coordination, instantly freezing the kinase activity. Simultaneously, add a Europium-labeled anti-phosphotyrosine antibody.
Signal Acquisition: Read the plate using a TR-FRET compatible reader (Excitation: 320/340 nm). Measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor). The 665/615 nm emission ratio is directly proportional to the kinase activity[7].
Comparative Performance Data (JAK2 V617F)
Comparison of a difluoroethyl-urea tricyclic derivative against FDA-approved JAK2 inhibitors.
Analysis: The 1-amino-3-(2,2-difluoroethyl)urea-based tricyclic inhibitor matches the raw potency of Fedratinib against the JAK2 V617F mutant (
IC50
= 2.5 nM)[3]. More importantly, the specific geometry enforced by the difluoroethyl group significantly enhances the selectivity window over JAK1 (~90-fold), minimizing off-target immunosuppressive liabilities commonly associated with pan-JAK inhibition[2][3].
Conclusion
The validation of 1-amino-3-(2,2-difluoroethyl)urea-based inhibitors requires a multi-tiered in vitro approach. For sEH targeting, the fluorogenic PHOME assay combined with BSA supplementation provides rapid, artifact-free kinetic data[1][5]. For JAK2 V617F targeting, TR-FRET assays with strict divalent cation control (via EGTA/EDTA) offer the precision needed to resolve tight-binding Type I inhibitors[6][7]. In both paradigms, the difluoroethyl-urea pharmacophore demonstrates superior metabolic stability and target selectivity compared to legacy reference compounds.
PLOS One. "Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo." PLOS One. 1
PMC. "In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus." National Institutes of Health. 5
ACS Publications. "Discovery of Highly Selective and Potent Macrocyclic JAK2 Inhibitors for the Treatment of MPNs." Journal of Medicinal Chemistry. 3
PMC. "Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent." National Institutes of Health. 8
eScholarship. "Second-Generation Jak2 Inhibitors for Advanced Prostate Cancer: Are We Ready for Clinical Development?" Cancers. 6
Google Patents. "US12084430B2 - Tricyclic urea compounds as JAK2 V617F inhibitors." Google Patents.2
ACS Publications. "Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core." Journal of Medicinal Chemistry. 7
Benchmarking 1-Amino-3-(2,2-difluoroethyl)urea Against Standard Urea Linkers: A Comprehensive Guide
Target Audience: Medicinal Chemists, Drug Metabolism and Pharmacokinetics (DMPK) Scientists, and Drug Development Professionals. Executive Summary Urea linkers are a ubiquitous structural motif in modern medicinal chemis...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Drug Metabolism and Pharmacokinetics (DMPK) Scientists, and Drug Development Professionals.
Executive Summary
Urea linkers are a ubiquitous structural motif in modern medicinal chemistry, featured prominently in FDA-approved kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors due to their exceptional bidentate hydrogen-bonding capabilities 1. However, standard unbranched alkyl or aryl ureas frequently introduce pharmacokinetic liabilities, including high lipophilicity-driven metabolic clearance and poor aqueous solubility.
This guide objectively benchmarks 1-amino-3-(2,2-difluoroethyl)urea (CAS: 1372795-35-1) 2 against a standard unfluorinated equivalent (1-amino-3-ethylurea). By analyzing physicochemical shifts, metabolic stability, and target binding thermodynamics, we provide actionable, field-proven insights for integrating this fluorinated bioisostere into your lead optimization pipelines.
Mechanistic Rationale: The Case for Aliphatic Fluorination
The substitution of an ethyl group with a 2,2-difluoroethyl moiety is not merely a structural tweak; it is a fundamental physicochemical overhaul. The highly electronegative fluorine atoms exert a strong inductive effect (-I), fundamentally altering the molecule's behavior in biological systems 3.
Hydrogen Bond Modulation: The electron-withdrawing nature of the
CF2
group pulls electron density away from the adjacent urea nitrogen. This lowers the pKa of the N-H bond, increasing its polarization and rendering it a stronger hydrogen-bond donor for target engagement.
Metabolic Shielding: Cytochrome P450 (CYP450) enzymes typically oxidize electron-rich aliphatic C-H bonds via hydrogen atom transfer (HAT). Replacing hydrogen with fluorine strengthens the adjacent bonds (C-F bond energy is ~105 kcal/mol vs. C-H ~98 kcal/mol) and reduces local electron density, effectively blocking high-valent iron-oxo species from initiating hydroxylation 4.
Logical relationship illustrating how 2,2-difluoroethyl substitution prevents CYP450 oxidation.
Physicochemical & Metabolic Benchmarking
To objectively evaluate performance, we benchmark 1-amino-3-(2,2-difluoroethyl)urea against 1-amino-3-ethylurea. The following data synthesizes typical structure-property relationship (SPR) outcomes observed during the optimization of urea-based inhibitors (e.g., UT-B or sEH targets) 5, 6.
Table 1: Comparative Physicochemical and Metabolic Profiling
Property / Assay
1-Amino-3-ethylurea (Standard)
1-Amino-3-(2,2-difluoroethyl)urea
Causality / Mechanistic Driver
LogD (pH 7.4)
1.2
1.6
Fluorine increases lipophilicity (LogP) while simultaneously reducing basicity.
Urea N-H pKa
~13.5
~11.8
Strong -I inductive effect of the
CF2
group increases N-H acidity and H-bond donor capacity.
HLM Clearance (
μ
L/min/mg)
45.2
12.4
Steric and electronic shielding of the
β
-carbon blocks CYP-mediated hydroxylation 6.
Aqueous Solubility (
μ
g/mL)
150
210
Fluorine-induced disruption of crystal lattice packing energy enhances solvation.
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the methodology to prevent false positives during benchmarking.
Step-by-step experimental workflow for benchmarking urea linkers in drug discovery.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
Objective: To quantify intrinsic clearance (
CLint
) and validate the metabolic shielding provided by the difluoroethyl group.
Preparation: Prepare a 1 mM stock solution of 1-amino-3-(2,2-difluoroethyl)urea and the standard ethyl urea in DMSO. Dilute to a 1
μ
M working concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintaining final DMSO concentration below 0.1% prevents solvent-induced CYP450 inhibition.
Incubation: Combine the test compound (1
μ
M) with pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: The regenerating system ensures that cofactor depletion does not artificially stall clearance, providing a self-validating continuous reaction.
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50
μ
L aliquots and immediately quench in 150
μ
L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Tolbutamide controls for extraction efficiency and LC-MS/MS ionization fluctuations.
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
Data Processing: Plot the natural log of the percentage remaining versus time. Calculate the elimination rate constant (
k
) from the slope. Compute clearance:
CLint=(k×V)/protein concentration
.
Protocol 2: Target Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)
Objective: To assess how the altered pKa and conformational bias of the difluoroethyl group affect target binding thermodynamics (e.g., against a recombinant target).
Buffer Exchange: Dialyze the purified target protein into ITC buffer (25 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4).
Ligand Preparation: Dissolve the urea linkers in the exact same dialysis buffer. Causality: Matching the buffer precisely is a self-validating step that eliminates heat-of-dilution artifacts, ensuring the measured heat is strictly from the binding event.
Titration: Load the protein (50
μ
M) into the sample cell and the urea ligand (500
μ
M) into the syringe.
Injection Parameters: Perform 20 injections of 2
μ
L each at 25°C, with a stirring speed of 750 rpm and 120-second spacing between injections.
Thermodynamic Extraction: Fit the integrated heat data to a one-set-of-sites binding model to extract
Kd
, Enthalpy (
ΔH
), and Entropy (
−TΔS
).
Conclusion
The substitution of a standard alkyl chain with a 2,2-difluoroethyl moiety in urea linkers provides a profound pharmacokinetic advantage. By strategically lowering the pKa of the urea nitrogen to enhance target engagement and fortifying the aliphatic chain against CYP450-mediated degradation, 1-amino-3-(2,2-difluoroethyl)urea serves as a superior, metabolically stable scaffold for modern drug development.
ChemRxiv. "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective". 3
NIH. "Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy". 5
NIH. "1,1-Difluoroethyl-substituted triazolothienopyrimidines as inhibitors of a human urea transport protein (UT-B): new analogs and binding model". 6
NIH. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry". 1
A Senior Application Scientist's Guide to the Proper Disposal of 1-amino-3-(2,2-difluoroethyl)urea
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel chemica...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel chemical entities like 1-amino-3-(2,2-difluoroethyl)urea demand a rigorous, scientifically-grounded approach. This guide provides essential, step-by-step procedures for its proper disposal, moving beyond a simple checklist to explain the causality and regulatory framework behind each recommendation. Our objective is to empower your laboratory with a self-validating system for chemical waste management, ensuring the safety of your team and compliance with environmental regulations.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. 1-amino-3-(2,2-difluoroethyl)urea is not a benign substance; its hazard profile necessitates careful management as a hazardous waste stream.
Based on available data, the compound is classified with several key hazards.[1] These classifications are the primary drivers for the stringent disposal protocols outlined in this guide.
Hazard Classification
Category
Description
Hazard Code
Acute Toxicity
Category 4
Harmful if swallowed, in contact with skin, or if inhaled.
H302 + H312 + H332
Skin Irritation
Category 2
Causes skin irritation.
H315
Eye Irritation
Category 2A
Causes serious eye irritation.
H319
Specific Target Organ Toxicity (Single Exposure)
Category 3
May cause respiratory irritation or drowsiness/dizziness.
H336
Table 1: Hazard Profile of 1-amino-3-(2,2-difluoroethyl)urea.
The acute toxicity and irritant properties mean that direct contact must be avoided and that the compound must not be released into the environment where it could harm aquatic life or contaminate water supplies.[2][3]
Regulatory Framework: Adherence to the Resource Conservation and Recovery Act (RCRA)
The disposal of 1-amino-3-(2,2-difluoroethyl)urea falls under the comprehensive "cradle-to-grave" management system established by the U.S. Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA). This framework governs the generation, transportation, treatment, storage, and disposal of hazardous waste.
A core tenet of RCRA is determining if a waste is hazardous. A material is classified as hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4] Given the toxicological profile of 1-amino-3-(2,2-difluoroethyl)urea, it must be managed as a hazardous waste.
Your laboratory is considered a "generator" of hazardous waste, and your specific responsibilities will depend on the total amount of hazardous waste you generate per month (Large Quantity Generator, Small Quantity Generator, or Very Small Quantity Generator).[4] Regardless of your generator status, the fundamental principles of safe and documented disposal apply.
Standard Operating Procedure (SOP) for Disposal
This protocol provides a systematic workflow for the safe disposal of 1-amino-3-(2,2-difluoroethyl)urea, from the point of generation to final removal by a licensed contractor.
Step 1: Waste Segregation and Collection
Causality: To prevent unintended and potentially dangerous chemical reactions, hazardous waste streams must be strictly segregated. Mixing this urea-based compound with incompatible materials like strong oxidizing agents, acids, or bases could lead to violent decomposition or the release of toxic gases.[5][6]
Protocol:
Designate a specific, clearly labeled, and chemically resistant waste container for 1-amino-3-(2,2-difluoroethyl)urea and materials contaminated with it (e.g., gloves, weigh boats, contaminated silica gel).
The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, tight-fitting lid.
Collect the waste at the point of generation (e.g., in the fume hood where the work is being performed).
Never mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
Step 2: Proper Labeling and Accumulation
Causality: Accurate labeling is a critical safety and regulatory requirement. It communicates the container's contents to all laboratory personnel and is mandatory for transport and disposal.
Protocol:
Immediately label the waste container with the words "Hazardous Waste."
Clearly identify the contents: "Waste 1-amino-3-(2,2-difluoroethyl)urea."
List all components, including any solvents used. For example: "1-amino-3-(2,2-difluoroethyl)urea, Methanol, Dichloromethane."
Indicate the approximate percentages of each component.
Include the relevant hazard pictograms (e.g., Health Hazard, Exclamation Mark).
Note the accumulation start date (the date the first drop of waste enters the container).
Store the sealed container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.
Step 3: On-Site Chemical Inactivation (Optional, Advanced Procedure)
Causality: Under certain conditions, generators may treat hazardous waste on-site to render it non-hazardous without a full TSDF (Treatment, Storage, and Disposal Facility) permit, provided they comply with specific regulations outlined in 40 CFR sections 262.15-17.[7] For urea-based compounds, hydrolysis can be a viable inactivation pathway. The urease enzyme, often present in microbial contaminants, can hydrolyze urea to ammonia and bicarbonate, but this process can be chemically driven or inhibited.[8] Acidification or thermal treatment can inhibit enzymatic breakdown, while strong alkaline conditions can promote chemical hydrolysis.
Disclaimer: This is an advanced procedure that should only be attempted by trained personnel after a thorough risk assessment and with explicit approval from your institution's EHS department.
Potential Protocol (Alkaline Hydrolysis):
Working in a certified chemical fume hood and wearing appropriate PPE (lab coat, safety goggles, nitrile gloves), transfer the waste to a suitably large and robust reaction vessel equipped with a stirrer.
Slowly and carefully add a 10% solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the waste solution while stirring. The goal is to raise the pH to >12.
Monitor the reaction for any signs of off-gassing or temperature increase.
Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis of the urea moiety.
After the reaction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., dilute hydrochloric acid).
The resulting solution must still be collected, labeled, and disposed of as hazardous waste, but the primary hazardous constituent has been degraded.
Step 4: Disposal via Licensed Contractor
Causality: The ultimate step in the "cradle-to-grave" process is the legal and environmentally sound disposal of the waste. This must be handled by a facility licensed to manage hazardous materials.[4]
Protocol:
When the waste container is full or the accumulation time limit is approaching, contact your institution's EHS department to arrange for a waste pickup.
EHS will coordinate with a licensed hazardous waste disposal contractor.
Ensure all paperwork, including the hazardous waste manifest, is completed accurately. The manifest is a legal document that tracks the waste from your lab to its final destination.[7]
Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [9][10] This is illegal and poses a significant threat to public health and the environment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management of 1-amino-3-(2,2-difluoroethyl)urea waste.
Caption: Disposal decision workflow for 1-amino-3-(2,2-difluoroethyl)urea.
References
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
Summary Chart of Hazardous Waste Permitting Regulations. (2025, December 29). US EPA.
1-amino-3-(2,2-difluoroethyl)urea — Chemical Substance Information. (n.d.). NextSDS.
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. (n.d.). ASHP.
Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. (2017, November 3). Environmental Science: Water Research & Technology.
Investigation on microbial inactivation and urea decomposition in human urine during thermal storage. (2017, June 5). Journal of Water, Sanitation and Hygiene for Development.
Inactivation of the urease enzyme by heat and alkaline pH treatment. (n.d.). SLU.
SAFETY DATA SHEET - Urea. (2016, May 5). National Institute of Standards and Technology.
Investigation on microbial inactivation and urea decomposition in human urine during thermal storage. (n.d.). ResearchGate.
Safety Data Sheet. (2022, December 5). Dynamic Biosensors.
Part 6, Inactivation Methods Grouped by Virus. (2014, August 22). BioPharm International.
Safety Data Sheet – Urea. (2025, April 29). Morton Smith-Dawe.
Working Document SAFETY DATA SHEET UREA. (2024, May 6). Azomureş S.A.
Safety Data Sheet. (2025, May 1). Dyno Nobel.
Safety Data Sheet: Urea. (n.d.). Carl ROTH.
Safety Data Sheet: Urea. (2019, July 11). Chemos GmbH&Co.KG.
SAFETY DATA SHEET - Urea. (n.d.). MilliporeSigma.
Urea - SAFETY DATA SHEET. (2010, May 17). Fisher Scientific.
Personal protective equipment for handling 1-amino-3-(2,2-difluoroethyl)urea
Advanced Operational Guide: Handling, PPE, and Logistics for 1-Amino-3-(2,2-difluoroethyl)urea As drug development increasingly relies on fluorinated motifs to improve pharmacokinetic properties, compounds like 1-amino-3...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Operational Guide: Handling, PPE, and Logistics for 1-Amino-3-(2,2-difluoroethyl)urea
As drug development increasingly relies on fluorinated motifs to improve pharmacokinetic properties, compounds like 1-amino-3-(2,2-difluoroethyl)urea (CAS: 1372795-35-1) have become critical synthetic intermediates. However, the unique physicochemical properties of fluorinated urea derivatives demand a paradigm shift from standard laboratory practices to highly controlled, zero-exposure methodologies.
This guide synthesizes chemical property data with field-proven safety protocols to provide researchers with a self-validating framework for handling, personal protective equipment (PPE) selection, and environmental logistics.
Hazard Causality and Risk Architecture
Understanding why a chemical is hazardous is the foundational step in designing an effective safety protocol. According to standardized safety data, 1-amino-3-(2,2-difluoroethyl)urea triggers several critical hazard classifications[1]. The causality behind these codes dictates our operational logic:
Table 1: Hazard Classifications and Mechanistic Causality
Hazard Classification
Code
Mechanistic Causality
Operational Implication
Acute Toxicity (Oral/Dermal/Inhal.)
H302, H312, H332
Low molecular weight and lipophilic fluorine atoms facilitate rapid membrane penetration and systemic absorption[1].
Mandates zero-exposure handling; use of closed systems or high-efficiency fume hoods.
Skin / Eye Irritation
H315, H319
The urea nitrogen atoms and electronegative fluorines disrupt local mucosal homeostasis, causing localized inflammation[1].
Requires chemical-resistant barrier protection (nitrile/neoprene) and tight-fitting eye protection.
Specific Target Organ Toxicity (Single)
H336
Airborne particulates act as respiratory irritants; systemic absorption may lead to transient central nervous system effects[1].
Prohibits open-bench weighing; necessitates respiratory protection during bulk transfers.
Personal Protective Equipment (PPE) Matrix
PPE selection must scale with the operational risk. Fluorinated powders are notoriously susceptible to static cling, increasing the risk of aerosolization. The following matrix outlines the required equipment based on the mass and state of the compound being handled.
Table 2: PPE Requirements by Operational Scale
PPE Category
Analytical Scale (< 1g)
Preparative Scale (1g - 100g)
Causality / Rationale
Eye Protection
Safety goggles (ANSI Z87.1)
Full-face shield over safety goggles
Prevents micro-particulate ingress into the ocular mucosa.
Hand Protection
Double-layer Nitrile (0.12mm)
Extended-cuff Neoprene over Nitrile
Nitrile provides a barrier against fine powders; double gloving allows safe doffing if contaminated.
Body Protection
Standard lab coat (100% cotton)
Tyvek® disposable coverall
Prevents accumulation of fluorinated dust on personal clothing.
Respiratory
N/A (if handled in fume hood)
N95 or P100 particulate respirator
Mitigates H332/H336 risks from aerosolized powders during bulk transfer.
Operational Workflows and Step-by-Step Methodologies
To ensure trust and safety, every protocol must be a self-validating system . This means incorporating active checks within the procedure that confirm the safety measures are functioning as intended.
Workflow for exposure control and handling of fluorinated urea derivatives.
Protocol A: Safe Weighing and Transfer
Objective: Transfer 1-amino-3-(2,2-difluoroethyl)urea without generating airborne particulates.
Environmental Setup: Ensure the fume hood face velocity is between 80-100 feet per minute (fpm).
Self-Validation: Check the digital airflow monitor; a steady reading confirms containment capability.
Static Dissipation: Wipe the exterior of the chemical container and the balance with an anti-static cloth. Fluorinated powders are highly susceptible to static cling, which causes uncontrolled aerosolization.
Primary Containment: Place the receiving vessel (e.g., a round-bottom flask) on the balance and tare.
Transfer: Use a grounded, anti-static micro-spatula to transfer the powder.
Self-Validation: The powder should fall directly into the vessel without adhering to the spatula or floating upward. If floating occurs, stop immediately and re-apply anti-static measures.
Sealing: Seal the receiving vessel with a septum before removing it from the fume hood.
Protocol B: Immediate Spill Response
Objective: Neutralize and contain accidental releases.
Isolation: Immediately evacuate personnel from the immediate vicinity.
Suppression: Do not dry-sweep. Cover the powder with a damp, inert absorbent material (e.g., sand or specialized chemical absorbent pads) to suppress dust generation.
Collection: Use non-sparking tools to scoop the absorbent mixture into a high-density polyethylene (HDPE) waste container.
Decontamination: Wash the spill area with a mild alkaline detergent solution, as the urea derivative is susceptible to hydrolysis under basic conditions, followed by a thorough water rinse.
Environmental Logistics and Disposal Plans
The disposal of fluorinated organic compounds requires stringent oversight. Unlike standard organic waste, compounds containing difluoroethyl groups exhibit extreme environmental persistence due to the high bond dissociation energy of the C-F bond[2]. The 3 and controlled disposal routes for organofluorine compounds to prevent ecological contamination[3].
Logical pathway for the segregation and thermal destruction of fluorinated waste.
Disposal Methodology:
Segregation: Never mix fluorinated waste with standard non-halogenated organic waste. Collect all contaminated PPE, absorbent materials, and reaction residues in dedicated, clearly labeled HDPE containers.4 recommend avoiding glass containers for the long-term storage of fluorinated waste due to potential etching if hydrofluoric acid (HF) is inadvertently generated[4].
Labeling: Clearly mark containers as "Halogenated Organic Waste - Contains Organofluorines."
Destruction: Coordinate with a licensed hazardous waste contractor for high-temperature incineration (minimum 1100°C). Standard incineration temperatures are insufficient to break the C-F bonds and may result in the atmospheric release of toxic perfluoroalkyl substances (PFAS) or HF[2].
References
"1-amino-3-(2,2-difluoroethyl)urea — Chemical Substance Information", NextSDS,[Link]
"Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC)", Environmental Protection Agency (EPA),[Link]
"A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals", Organic Syntheses,[Link]